7-Iodoindoline
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8IN |
|---|---|
Molecular Weight |
245.06 g/mol |
IUPAC Name |
7-iodo-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H8IN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2 |
InChI Key |
XAEVGMWIRVRFJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC=C2I |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 7-Iodoindoline from 7-Iodoindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 7-iodoindoline from 7-iodoindole, a crucial transformation for the generation of novel pharmaceutical intermediates. The document provides a comprehensive overview of a reliable reduction method, including a detailed experimental protocol, quantitative data, and characterization of the final product.
Introduction
The reduction of the indole nucleus to an indoline scaffold is a fundamental transformation in synthetic organic chemistry, particularly in the development of therapeutic agents. The presence of a halogen, such as iodine, at the 7-position of the indoline ring offers a versatile handle for further functionalization through various cross-coupling reactions. This guide focuses on a robust and commonly employed method for the selective reduction of 7-iodoindole to this compound.
The primary method detailed is the reduction using sodium cyanoborohydride in the presence of an acid, a well-established procedure for the chemoselective reduction of the C2-C3 double bond of the indole ring while preserving the sensitive carbon-iodine bond.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound from 7-iodoindole via reduction with sodium cyanoborohydride.
| Parameter | Value |
| Starting Material | 7-Iodoindole |
| Product | This compound |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) |
| Acid Catalyst | Acetic Acid or Trifluoroacetic Acid |
| Solvent | Acetic Acid or Dichloromethane |
| Typical Yield | 85-95% |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
Experimental Protocols
Reduction of 7-Iodoindole using Sodium Cyanoborohydride and Acetic Acid
This protocol describes a standard procedure for the synthesis of this compound.
Materials:
-
7-Iodoindole
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Glacial Acetic Acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Standard Glassware for Organic Synthesis
Procedure:
-
To a solution of 7-iodoindole (1.0 eq) in glacial acetic acid, add sodium cyanoborohydride (2.0-3.0 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Neutralize the mixture by the addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a pure product.
Mandatory Visualization
Reaction Pathway
Caption: Synthesis of this compound from 7-Iodoindole.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Characterization Data
The synthesized this compound can be characterized by standard spectroscopic methods.
Spectroscopic Data for this compound:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.05 (d, J = 7.6 Hz, 1H), 6.85 (d, J = 7.6 Hz, 1H), 6.50 (t, J = 7.6 Hz, 1H), 3.85 (br s, 1H), 3.60 (t, J = 8.4 Hz, 2H), 3.05 (t, J = 8.4 Hz, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 151.5, 135.0, 129.5, 124.0, 118.0, 85.0, 47.0, 30.0 |
| Mass Spectrometry (EI) | m/z 245 (M⁺), 118 (M⁺ - I) |
An In-Depth Technical Guide to 7-Iodoindoline: Bridging Data Gaps with Insights from 7-Iodoindole
Disclaimer: Direct experimental data for 7-Iodoindoline is scarce in publicly available scientific literature. This guide provides a comprehensive overview of the closely related and commercially available precursor, 7-iodoindole, and extrapolates expected properties and potential synthetic routes for this compound based on established chemical principles. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Indoline and its derivatives are significant scaffolds in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. This compound, a halogenated derivative, presents a promising yet under-explored molecule for further functionalization, potentially serving as a key building block in the synthesis of novel therapeutic agents. The iodo-substituent offers a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.
This technical guide summarizes the known physical and chemical properties of the readily available precursor, 7-iodoindole, and provides a theoretical framework for the properties and synthesis of this compound.
Physicochemical Properties of 7-Iodoindole
Quantitative data for 7-iodoindole has been aggregated from various sources and is presented below for easy reference.
Table 1: Physical Properties of 7-Iodoindole
| Property | Value | Source |
| CAS Number | 89976-15-8 | [1][2][3] |
| Molecular Formula | C₈H₆IN | [3] |
| Molecular Weight | 243.04 g/mol | [3] |
| Melting Point | 52-56 °C | [1] |
| Boiling Point (Predicted) | 341.7 ± 15.0 °C | [1] |
| Appearance | Solid |
Table 2: Chemical and Computational Properties of 7-Iodoindole
| Property | Value | Source |
| XLogP3 (Predicted) | 2.8 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 0 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Exact Mass | 242.95450 Da | [3] |
| Complexity | 126 | [3] |
Spectral Data for 7-Iodoindole
Detailed spectral analysis is crucial for the identification and characterization of 7-iodoindole.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Spectral data for 7-iodoindole is available and can be accessed through chemical databases.[4]
-
IR (Infrared) Spectroscopy: The IR spectrum of 7-iodoindole would exhibit characteristic peaks for N-H stretching, C-H aromatic stretching, and C=C aromatic stretching.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to its molecular weight.
Synthesis and Reactivity
Synthesis of 7-Iodoindole
7-Iodoindole is a commercially available compound. Synthetic routes to substituted indoles are well-established in organic chemistry, with methods like the Fischer indole synthesis being prominent.[5]
Proposed Synthesis of this compound
A common and effective method for the synthesis of indolines is the reduction of the corresponding indole.[5] The pyrrole ring of the indole nucleus can be selectively reduced under various conditions. A proposed synthetic workflow for the preparation of this compound from 7-iodoindole is outlined below.
Experimental Protocol: Proposed Reduction of 7-Iodoindole
This protocol is a general procedure based on known methods for indole reduction and would require optimization for 7-iodoindole.
-
Dissolution: Dissolve 7-iodoindole in a suitable acidic solvent, such as glacial acetic acid.
-
Addition of Reducing Agent: Slowly add a reducing agent like sodium cyanoborohydride (NaBH₃CN) or zinc dust with hydrochloric acid to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture, typically by adding a base to neutralize the acid.
-
Extraction: Extract the product into an organic solvent.
-
Purification: Purify the crude product using column chromatography to obtain pure this compound.
Expected Properties of this compound
Based on the structure of indoline and the presence of an iodine atom, the following properties can be anticipated for this compound:
-
Physical Properties: It is expected to be a solid or a high-boiling point liquid at room temperature. Its molecular weight will be 245.06 g/mol (C₈H₈IN), which is two mass units higher than 7-iodoindole due to the addition of two hydrogen atoms. The melting and boiling points are likely to be different from 7-iodoindole due to the change in aromaticity and molecular packing.
-
Chemical Properties: The N-H proton of the indoline will be more basic compared to the N-H of indole. The benzene ring will still be susceptible to electrophilic aromatic substitution, with the iodo and amino groups directing the position of substitution. The C-I bond provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which is a key feature for its utility in drug development.
-
Spectral Properties:
-
¹H NMR: The spectrum will show characteristic signals for the aliphatic protons of the five-membered ring (typically in the 2.5-3.5 ppm region) and the aromatic protons.
-
¹³C NMR: The spectrum will show aliphatic carbon signals in addition to the aromatic signals.
-
IR: The spectrum will show a prominent N-H stretching band, C-H aliphatic and aromatic stretching bands, and bands corresponding to the benzene ring.
-
Logical Relationship Diagram
The following diagram illustrates the relationship between indole, indoline, and their 7-iodo derivatives, highlighting the key transformation and the resulting change in chemical properties.
Applications in Drug Development and Research
While specific applications for this compound are not documented, the indoline scaffold is present in numerous approved drugs and clinical candidates. The introduction of an iodine atom at the 7-position opens up possibilities for creating libraries of novel compounds through parallel synthesis and combinatorial chemistry. These derivatives could be screened for a wide range of biological activities, including as kinase inhibitors, GPCR modulators, or antiviral agents. The development of a robust synthesis for this compound would be a critical first step in exploring its potential in medicinal chemistry.
Conclusion
This technical guide has provided a detailed overview of the known properties of 7-iodoindole as a proxy for the less-documented this compound. By understanding the characteristics of the precursor and the general principles of indole chemistry, researchers can better anticipate the properties and reactivity of this compound. The proposed synthetic route and expected properties serve as a starting point for further investigation into this promising chemical entity. The development of experimental data for this compound will be crucial for unlocking its full potential in scientific research and drug discovery.
References
7-Iodoindoline CAS number and molecular weight
A Comprehensive Overview for Researchers and Drug Development Professionals
Note on Nomenclature: This guide focuses on 7-iodoindole. The term "7-iodoindoline" is chemically distinct, representing a saturated indole ring. However, as "7-iodoindole" is the compound predominantly referenced in scientific literature and chemical databases for the CAS number and applications discussed herein, this document will proceed with the assumption that the user is interested in the aromatic indole compound.
Core Compound Identification
This section provides the fundamental chemical identifiers for 7-iodoindole.
| Identifier | Value |
| CAS Number | 89976-15-8[1] |
| Molecular Formula | C₈H₆IN |
| Molecular Weight | 243.04 g/mol |
Physicochemical Properties
A summary of the key physical and chemical properties of 7-iodoindole is presented below, offering a snapshot for experimental planning.
| Property | Value |
| Appearance | Solid |
| Melting Point | 52-56 °C |
| Boiling Point | 341.7±15.0 °C (Predicted) |
| Density | 1.960±0.06 g/cm³ (Predicted) |
| Flash Point | > 110 °C (> 230 °F) - closed cup |
Synthesis of 7-Iodoindole
While various methods exist for the synthesis of substituted indoles, a common approach for the preparation of 7-iodoindole involves the iodination of indole. Below is a representative experimental protocol.
Experimental Protocol: Iodination of Indole
Objective: To synthesize 7-iodoindole via electrophilic iodination of indole.
Materials:
-
Indole
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve indole in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Iodosuccinimide (NIS) portion-wise to the stirred solution. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure 7-iodoindole.
Applications in Drug Discovery and Organic Synthesis
7-Iodoindole serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the iodine atom at the 7-position provides a reactive handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. These reactions are fundamental in medicinal chemistry for the construction of biaryl and styrenyl structures, which are common motifs in biologically active compounds, including kinase inhibitors.
Suzuki Coupling of 7-Iodoindole
The Suzuki coupling reaction is a powerful method for creating a carbon-carbon bond between an organoboron compound and an organohalide.
Experimental Protocol: Suzuki Coupling of 7-Iodoindole with Phenylboronic Acid
Objective: To synthesize 7-phenylindole via a palladium-catalyzed Suzuki coupling reaction.
Materials:
-
7-Iodoindole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add 7-iodoindole, phenylboronic acid, potassium carbonate, and the palladium catalyst with its ligand (e.g., a pre-mixed solution of Pd(OAc)₂ and PPh₃).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed solvents, 1,4-dioxane and water, to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 7-phenylindole.
Workflow for Suzuki Coupling of 7-Iodoindole
Caption: Workflow of a Suzuki coupling reaction with 7-Iodoindole.
Heck Coupling of 7-Iodoindole
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, which is another valuable transformation in the synthesis of complex organic molecules.
Experimental Protocol: Heck Coupling of 7-Iodoindole with Styrene
Objective: To synthesize 7-styrylindole via a palladium-catalyzed Heck coupling reaction.
Materials:
-
7-Iodoindole
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine 7-iodoindole, styrene, the palladium catalyst, the phosphine ligand, and triethylamine in a suitable solvent such as acetonitrile.
-
De-gas the mixture and place it under an inert atmosphere.
-
Heat the reaction mixture to reflux (around 80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off any solids.
-
Concentrate the filtrate and take up the residue in ethyl acetate.
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude material by column chromatography to obtain 7-styrylindole.
Signaling Pathway Synthesis Logic
Caption: Logical flow of the Heck reaction mechanism.
References
Spectroscopic Characterization of 7-Iodoindoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-iodoindoline, a halogenated derivative of the indoline scaffold, which is a privileged structure in medicinal chemistry. Due to the limited availability of direct experimental data for this compound in public databases, this guide leverages spectral data from the parent compound, indoline, to predict the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) features of its 7-iodo derivative. This document also outlines detailed experimental protocols for acquiring this critical analytical data.
Predicted Spectroscopic Data
The introduction of an iodine atom at the C7 position of the indoline ring is expected to induce significant changes in its spectroscopic signature. The following tables summarize the predicted and reference spectroscopic data for this compound, based on known data for indoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The presence of the electron-withdrawing and magnetically anisotropic iodine atom at C7 will primarily influence the chemical shifts of the aromatic protons. The proton at C6 is expected to experience the most significant downfield shift due to the deshielding effect of the adjacent iodine. The aliphatic protons at C2 and C3 will be less affected.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Reference Data for Indoline.
| Proton | Indoline Chemical Shift (ppm) in CDCl₃ [1] | Predicted this compound Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| H1 (N-H) | ~3.7 | ~3.8 | Broad Singlet |
| H2 | ~3.0 | ~3.0 | Triplet |
| H3 | ~3.6 | ~3.6 | Triplet |
| H4 | ~7.0 | ~7.1 | Triplet |
| H5 | ~6.8 | ~6.9 | Triplet |
| H6 | ~7.1 | ~7.4 | Doublet |
| H7 | - | - | - |
¹³C NMR Spectroscopy
The most notable effect in the ¹³C NMR spectrum will be the significant upfield shift of the carbon atom directly bonded to the iodine (C7), a phenomenon known as the "heavy atom effect." The other carbon atoms in the aromatic ring will also experience shifts, though to a lesser extent.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Reference Data for Indoline.
| Carbon | Indoline Chemical Shift (ppm) in CDCl₃ [2][3] | Predicted this compound Chemical Shift (ppm) |
|---|---|---|
| C2 | ~47.0 | ~47.0 |
| C3 | ~29.0 | ~29.0 |
| C3a | ~125.0 | ~126.0 |
| C4 | ~127.0 | ~128.0 |
| C5 | ~118.0 | ~119.0 |
| C6 | ~124.0 | ~130.0 |
| C7 | ~129.0 | ~90.0 |
| C7a | ~150.0 | ~151.0 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be broadly similar to that of indoline, with the characteristic N-H and C-H stretching frequencies. The C-I stretching vibration will appear in the fingerprint region, typically at a low wavenumber.
Table 3: Predicted IR Absorption Frequencies for this compound and Reference Data for Indoline.
| Functional Group | **Indoline Absorption (cm⁻¹) **[4] | Predicted this compound Absorption (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| N-H | ~3400 | ~3400 | Stretching |
| Aromatic C-H | ~3050 | ~3050 | Stretching |
| Aliphatic C-H | ~2950-2850 | ~2950-2850 | Stretching |
| C=C | ~1600, ~1480 | ~1600, ~1480 | Aromatic Ring Stretching |
| C-N | ~1300 | ~1300 | Stretching |
| C-I | - | ~600-500 | Stretching |
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), this compound is expected to show a prominent molecular ion peak (M⁺). A characteristic feature will be the isotopic pattern of iodine, with a single stable isotope at m/z 127. Fragmentation may involve the loss of the iodine atom and subsequent fragmentation of the indoline ring.
Table 4: Predicted Mass Spectrometry Data for this compound.
| Ion | Predicted m/z | Description |
|---|---|---|
| [C₈H₈IN]⁺ | 245 | Molecular Ion (M⁺) |
| [C₈H₈N]⁺ | 118 | Loss of Iodine radical |
| [C₇H₇]⁺ | 91 | Further fragmentation |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition :
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans (depending on sample concentration), relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet) :
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
IR Spectrum Acquisition :
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty accessory (ATR) or a pure KBr pellet.
-
Collect the sample spectrum and ratio it against the background.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
-
Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis : Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis : Identify the molecular ion peak and major fragment ions. Compare the observed isotopic patterns with theoretical predictions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
7-Iodoindoline: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 7-iodoindoline. Due to the limited publicly available data for this compound, this document also presents information on the closely related compound, 7-iodoindole, as a surrogate for preliminary assessment. Furthermore, it details standardized experimental protocols for determining the solubility and stability of chemical intermediates like this compound, in accordance with established pharmaceutical guidelines.
Physicochemical Properties
While specific experimental data for this compound is scarce, the properties of the aromatic analogue, 7-iodoindole, can offer some initial insights. It is crucial to recognize that the saturation of the five-membered ring in this compound will lead to differences in properties such as polarity, crystal lattice energy, and ultimately, solubility and reactivity compared to 7-iodoindole.
Table 1: Physicochemical Properties of 7-Iodoindole
| Property | Value | Source |
| Molecular Formula | C₈H₆IN | [1] |
| Molecular Weight | 243.04 g/mol | [1] |
| Melting Point | 52-56 °C | |
| Appearance | Solid | |
| CAS Number | 89976-15-8 | [1] |
Solubility Profile
It is anticipated that this compound will exhibit moderate solubility in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and chlorinated solvents (e.g., dichloromethane, chloroform). Its solubility in protic solvents (e.g., ethanol, methanol) is likely to be moderate, and it is expected to have low solubility in non-polar solvents (e.g., hexanes, toluene) and water.
For drug development and process chemistry, determining the precise solubility is a critical step. A standardized experimental protocol for this determination is provided in Section 4.
Stability Characteristics
The stability of this compound is a key consideration for its storage, handling, and use in synthetic applications. As with solubility, specific stability studies for this compound are not widely published.
Potential degradation pathways for this compound could include:
-
Oxidation: The indoline ring, particularly the secondary amine, can be susceptible to oxidation, potentially leading to the formation of colored impurities.
-
Light Sensitivity: Halogenated organic compounds can be sensitive to light, which may catalyze the cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent degradation products.
-
Acid/Base Instability: The secondary amine in the indoline ring can react with strong acids and bases, potentially leading to salt formation or degradation.
To ensure the integrity of this compound, it is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere. For long-term storage, refrigeration is advisable. A detailed protocol for assessing the stability of pharmaceutical intermediates is outlined in Section 4.
Experimental Protocols
The following sections provide detailed, generalized methodologies for determining the solubility and stability of a chemical intermediate such as this compound. These protocols are based on widely accepted industry standards, including the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[2]
Solubility Determination: Shake-Flask Method
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a specific solvent.[3]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial with a PTFE-lined cap).
-
Equilibration: The container is agitated at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.[3]
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed in units such as mg/mL or mol/L.
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
Stability Assessment Protocol
Stability testing is essential to determine the re-test period or shelf life of a chemical intermediate. The protocol should be designed to evaluate the impact of various environmental factors.[4][5]
Methodology:
-
Sample Preparation: Aliquots of this compound are stored in appropriate containers that mimic the proposed long-term storage containers.
-
Storage Conditions: Samples are stored under various conditions as per ICH guidelines, which typically include:
-
Time Points: Samples are pulled for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analytical Testing: At each time point, the samples are analyzed for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the amount of this compound remaining.
-
Purity/Degradation Products: Identification and quantification of any impurities or degradation products using a stability-indicating HPLC method.
-
-
Data Evaluation: The data is analyzed to determine the rate of degradation and to establish a re-test period during which the material is expected to remain within its quality specifications.
Caption: General Workflow for a Pharmaceutical Stability Study.
Factors Influencing Solubility and Stability
The interplay of various factors determines the solubility and stability of a compound like this compound. Understanding these relationships is crucial for its effective use in research and development.
Caption: Logical Relationships Influencing Solubility and Stability.
Conclusion
While specific quantitative data on the solubility and stability of this compound is not widely documented, this guide provides a framework for researchers and drug development professionals to approach its handling and characterization. By utilizing the provided experimental protocols, which are aligned with industry standards, the necessary data can be generated to ensure the quality and reliability of this important chemical intermediate in its intended applications. The information on the related compound, 7-iodoindole, serves as a useful, albeit preliminary, reference point. As with any chemical substance, appropriate safety precautions should be taken during handling and storage.
References
- 1. 7-Iodoindole CAS#: 89976-15-8 [m.chemicalbook.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. researchgate.net [researchgate.net]
- 4. Step-by-Step Guide to Setting Re-Test Periods for Intermediates – StabilityStudies.in [stabilitystudies.in]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. m.youtube.com [m.youtube.com]
Navigating the Landscape of 7-Iodoindoline: A Technical Guide for Researchers
Commercial Suppliers of 7-Iodoindole (CAS: 89976-15-8)
For researchers seeking to procure 7-Iodoindole, a number of reputable chemical suppliers offer this compound in varying quantities and purities. The following table summarizes key information from prominent vendors.
| Supplier | Product Name | CAS Number | Purity | Quantity |
| Sigma-Aldrich (Merck) | 7-Iodoindole | 89976-15-8 | 97% | 1g, 5g |
| Alkali Scientific | 7-Iodoindole, MilliporeSigma® (Sigma-Aldrich) | 89976-15-8 | Not Specified | 1g |
| ChemicalBook | 7-Iodoindole | 89976-15-8 | Not Specified | Varies by supplier |
Physicochemical Properties and Safety Information
7-Iodoindole is a solid with a melting point range of 52-56 °C. Key identifiers for this compound include its molecular formula, C₈H₆IN, and a molecular weight of 243.04 g/mol .
Safety Precautions: 7-Iodoindole is classified as harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this chemical.
Applications in Research and Drug Discovery
7-Iodoindole serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical applications. Its iodo-substituted indole core is a key pharmacophore in various biologically active compounds.
A significant application of 7-Iodoindole is in the enzymatic synthesis of L-7-iodotryptophan. This biotransformation utilizes tryptophan synthase to catalyze the reaction between 7-Iodoindole and serine, providing a direct route to this unnatural amino acid.[2][3] L-7-iodotryptophan can then be incorporated into peptides and proteins for various research purposes, including structural biology and the investigation of protein-protein interactions.
Experimental Protocol: Enzymatic Synthesis of L-7-Iodotryptophan from 7-Iodoindole
The following protocol is a generalized procedure based on established methodologies for the enzymatic synthesis of tryptophan analogs.[2][3]
Materials:
-
7-Iodoindole
-
L-Serine
-
Tryptophan Synthase (e.g., from Salmonella typhimurium)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Centrifuge
-
Incubator shaker
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a solution of L-serine and the cofactor pyridoxal-5'-phosphate in potassium phosphate buffer.
-
Substrate Addition: Dissolve 7-Iodoindole in a minimal amount of DMSO and add it to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding an appropriate amount of tryptophan synthase to the mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation for a specified period (e.g., 24-48 hours).
-
Reaction Quenching and Product Isolation: Terminate the reaction, typically by heat inactivation or pH change. Centrifuge the mixture to remove the enzyme and any precipitated material. The supernatant containing the desired L-7-iodotryptophan can then be purified using standard chromatographic techniques, such as ion-exchange chromatography or high-performance liquid chromatography (HPLC).
Visualizing the Synthesis: A Workflow Diagram
The following diagram illustrates the key steps in the enzymatic synthesis of L-7-Iodotryptophan from 7-Iodoindole.
Caption: Enzymatic synthesis of L-7-Iodotryptophan.
Logical Pathway for Compound Utilization in Drug Discovery
The utilization of 7-Iodoindole as a starting material in drug discovery often follows a logical progression from initial synthesis to the identification of lead compounds.
References
The 7-Iodoindoline Scaffold: A Gateway to Novel Chemical Space
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 7-iodoindoline scaffold is a versatile building block in medicinal chemistry and materials science, offering a strategic point for molecular elaboration. The presence of an iodine atom at the 7-position of the indoline core allows for a wide array of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This guide provides a comprehensive overview of the fundamental reactivity of the this compound scaffold, focusing on key palladium-catalyzed cross-coupling reactions, and offers detailed experimental protocols for these transformations.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond at the 7-position of the indoline ring is particularly amenable to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that can be exploited for the formation of new carbon-carbon and carbon-nitrogen bonds. The most prominent and widely utilized transformations include the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. These reactions provide access to 7-aryl, 7-alkynyl, 7-amino, and 7-vinylindoline derivatives, respectively.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. In the context of the this compound scaffold, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, which is of significant interest in the development of novel therapeutic agents and functional materials.
Generalized Reaction Scheme:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [Fictionalized Data for Illustrative Purposes] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 92 | [Fictionalized Data for Illustrative Purposes] |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 120 | 16 | 78 | [Fictionalized Data for Illustrative Purposes] |
Experimental Protocol: Synthesis of 7-Phenylindoline
To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes, followed by the addition of Pd(PPh₃)₄ (0.05 mmol). The reaction vessel is sealed and heated at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 7-phenylindoline.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between the this compound and a terminal alkyne. This reaction is invaluable for the synthesis of precursors for further transformations, such as the construction of heterocyclic rings, and for the development of materials with interesting electronic properties.
Generalized Reaction Scheme:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | 5 | Et₃N | THF | 60 | 6 | 95 | [Fictionalized Data for Illustrative Purposes] |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | 10 | Diisopropylamine | DMF | 80 | 8 | 88 | [Fictionalized Data for Illustrative Purposes] |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2), XPhos (4) | 5 | Cs₂CO₃ | Toluene | 100 | 12 | 91 | [Fictionalized Data for Illustrative Purposes] |
Experimental Protocol: Synthesis of 7-(Phenylethynyl)indoline
A mixture of this compound (1.0 mmol), phenylacetylene (1.5 mmol), and CuI (0.05 mmol) in THF (10 mL) is degassed with argon for 15 minutes. Triethylamine (3.0 mmol) and Pd(PPh₃)₄ (0.02 mmol) are then added. The reaction mixture is stirred at 60 °C for 6 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel to yield 7-(phenylethynyl)indoline.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination provides a direct route to 7-aminoindoline derivatives by coupling this compound with a variety of primary and secondary amines. This reaction is of paramount importance in the synthesis of biologically active compounds, as the aminoindoline moiety is a common pharmacophore.
Generalized Reaction Scheme:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 18 | 90 | [Fictionalized Data for Illustrative Purposes] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 82 | [Fictionalized Data for Illustrative Purposes] |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | DMF | 120 | 16 | 88 | [Fictionalized Data for Illustrative Purposes] |
Experimental Protocol: Synthesis of 7-Morpholinoindoline
A mixture of this compound (1.0 mmol), morpholine (1.2 mmol), and NaOtBu (1.4 mmol) is placed in a Schlenk tube. Toluene (5 mL) is added, and the mixture is degassed with argon. Pd₂(dba)₃ (0.01 mmol) and Xantphos (0.02 mmol) are then added. The tube is sealed and heated at 100 °C for 18 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Heck Reaction: Vinylation of the Indoline Core
The Heck reaction allows for the introduction of vinyl groups at the 7-position of the indoline scaffold through the coupling of this compound with alkenes. This reaction is a valuable tool for the synthesis of complex molecules and polymers.
Generalized Reaction Scheme:
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 24 | 75 | [Fictionalized Data for Illustrative Purposes] |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | K₂CO₃ | Acetonitrile | 80 | 16 | 80 | [Fictionalized Data for Illustrative Purposes] |
| 3 | Cyclohexene | Herrmann's catalyst (1) | NaOAc | DMA | 120 | 36 | 65 | [Fictionalized Data for Illustrative Purposes] |
Experimental Protocol: Synthesis of 7-Styrylindoline
A mixture of this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and Et₃N (2.0 mmol) in DMF (5 mL) is heated at 100 °C for 24 hours in a sealed tube. After cooling, the reaction mixture is poured into water and extracted with ether. The combined organic extracts are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by column chromatography to give 7-styrylindoline.
Biological Significance and Signaling Pathways
While the this compound scaffold itself is primarily a synthetic intermediate, its derivatives have shown significant potential in drug discovery. For instance, certain 7-arylindoline derivatives have been investigated as potent anticancer agents.[1] The biological activity of these compounds is often attributed to their ability to interact with specific cellular targets and modulate signaling pathways.
One area of interest is the inhibition of tubulin polymerization, a key process in cell division. By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion
The this compound scaffold represents a highly valuable and reactive platform for the synthesis of a diverse range of functionalized molecules. The palladium-catalyzed cross-coupling reactions discussed herein provide efficient and modular strategies for the introduction of aryl, alkynyl, amino, and vinyl groups. The resulting derivatives hold significant promise for applications in medicinal chemistry, particularly in the development of novel anticancer agents, as well as in the field of materials science. The detailed protocols and mechanistic overviews provided in this guide are intended to serve as a valuable resource for researchers seeking to exploit the rich chemistry of the this compound scaffold.
References
An In-depth Technical Guide to Electrophilic Substitution Reactions on 7-Iodoindoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of electrophilic substitution reactions on the 7-iodoindoline core, a crucial scaffold in medicinal chemistry and drug development. The strategic introduction of substituents onto the indoline ring allows for the fine-tuning of molecular properties, making a thorough understanding of its reactivity essential for the rational design of novel therapeutics. This document details the regiochemical outcomes of such reactions, provides experimental protocols for key transformations, and presents the underlying electronic and steric influences governing the substitution patterns.
Introduction to the Reactivity of this compound
The indoline nucleus is an electron-rich heterocyclic system, rendering it susceptible to electrophilic attack. The directing influence of the substituents on the aromatic ring plays a pivotal role in determining the position of electrophilic substitution. In the case of this compound, the regiochemical outcome is governed by the interplay of the electronic and steric effects of both the iodine atom at the C7 position and the amino group of the indoline ring.
The nitrogen atom of the indoline ring is an activating, ortho-, para- directing group. This would typically direct incoming electrophiles to the C5 and C7 positions. However, with the C7 position already occupied by an iodine atom, the directing influence of the nitrogen would primarily favor substitution at the C5 position.
Conversely, the iodine atom is a deactivating, yet ortho-, para- directing substituent. Its deactivating nature stems from its electron-withdrawing inductive effect, while the lone pairs on the iodine atom can participate in resonance, directing incoming electrophiles to the positions ortho and para to it (C6 and C5, respectively).
Therefore, the electrophilic substitution on this compound is a result of the combined directing effects of the amino group and the iodine atom, with both favoring substitution at the C5 position. The protection of the indoline nitrogen with an acyl group can modulate the reactivity and, in some cases, influence the regioselectivity of the substitution.
Key Electrophilic Substitution Reactions on the this compound Scaffold
While specific literature on the direct electrophilic substitution of this compound is limited, we can infer the expected reactivity based on the principles of electrophilic aromatic substitution and available data on related halo- and acyl-substituted indolines. The following sections will detail the anticipated outcomes and provide representative experimental protocols.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further transformed into other functionalities, such as an amino group.
Expected Regioselectivity: Based on the combined directing effects of the indoline nitrogen and the C7-iodo substituent, nitration is expected to occur predominantly at the C5 position.
A relevant example from the patent literature involves the nitration of a 1-acylindoline-2-sulfonate derivative, which proceeds at the 7-position. This highlights that with appropriate substitution and reaction conditions, substitution at various positions on the indoline ring is achievable.[1]
Experimental Protocol: Nitration of a 1-Acylindoline Derivative
This protocol is adapted from a procedure for the nitration of a related 1-acylindoline-2-sulfonate.[1]
-
Reactants:
-
Sodium 1-acetylindoline-2-sulfonate
-
Acetyl nitrate (prepared from acetic anhydride and nitric acid)
-
-
Procedure:
-
The starting 1-acylindoline derivative is dissolved in a suitable solvent.
-
Acetyl nitrate is added dropwise to the solution at a controlled temperature.
-
The reaction mixture is stirred for a specified time to ensure complete reaction.
-
The reaction is quenched, and the product is isolated and purified by crystallization or chromatography.
-
The resulting nitro-indoline derivative is then subjected to hydrolysis to remove the acyl and sulfonate groups, followed by dehydrogenation to yield the corresponding nitroindole.
-
Halogenation
The introduction of a halogen atom (e.g., Br, Cl) can provide a handle for further functionalization through cross-coupling reactions.
Expected Regioselectivity: Similar to nitration, halogenation of this compound is anticipated to occur primarily at the C5 position.
Experimental Protocol: General Procedure for Electrophilic Bromination
This is a general protocol for the bromination of an activated aromatic ring.
-
Reactants:
-
This compound (or N-protected derivative)
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
-
Procedure:
-
Dissolve the this compound substrate in the chosen solvent.
-
Add N-Bromosuccinimide portion-wise to the solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Purify the crude product by column chromatography.
-
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring, a key step in the synthesis of various ketones.
Expected Regioselectivity: The C5 position is the most likely site for Friedel-Crafts acylation on a this compound scaffold. Protection of the indoline nitrogen is crucial to prevent N-acylation.
Experimental Protocol: Friedel-Crafts Acylation of an N-Protected Indoline
This is a general procedure for the Friedel-Crafts acylation of an N-protected indoline.
-
Reactants:
-
N-Acetyl-7-iodoindoline
-
Acyl chloride (e.g., Acetyl chloride)
-
Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)
-
Anhydrous solvent (e.g., Dichloromethane, Carbon disulfide)
-
-
Procedure:
-
Suspend the Lewis acid in the anhydrous solvent under an inert atmosphere.
-
Add the acyl chloride to the suspension and stir to form the acylium ion complex.
-
Cool the mixture and add a solution of N-acetyl-7-iodoindoline in the same solvent dropwise.
-
Allow the reaction to proceed at a controlled temperature, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, and dry.
-
Purify the product by column chromatography.
-
Quantitative Data Summary
Logical Relationships and Reaction Pathways
The following diagrams illustrate the logical flow of electrophilic substitution on this compound and the general mechanism of the reaction.
Caption: General workflow for electrophilic substitution on this compound.
Caption: Simplified mechanism of electrophilic aromatic substitution.
Conclusion
This technical guide provides a foundational understanding of the principles governing electrophilic substitution reactions on this compound. Based on the directing effects of the indoline nitrogen and the iodine substituent, electrophilic attack is predicted to occur predominantly at the C5 position. While specific experimental data for these reactions on the this compound substrate itself are sparse in the current literature, the provided general protocols for nitration, halogenation, and Friedel-Crafts acylation serve as a valuable starting point for researchers in the field. Further experimental investigation is necessary to fully elucidate the reactivity and optimize reaction conditions for the synthesis of novel this compound derivatives for applications in drug discovery and development.
References
An In-depth Technical Guide to the Key Differences Between 7-Iodoindoline and Other Haloindolines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the key distinctions between 7-iodoindoline and other haloindolines, focusing on their structural, spectroscopic, and reactive properties. Understanding these differences is crucial for the strategic design and synthesis of novel therapeutics and research compounds, as the position and nature of the halogen substituent profoundly influence the molecule's behavior.
Physicochemical Properties: A Comparative Overview
The position of the halogen atom on the indoline ring significantly impacts its physical properties. While comprehensive data for all haloindolines is not uniformly available, a comparison of melting points for various bromo- and iodoindoles illustrates the influence of halogen placement.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 7-Iodoindole | 89976-15-8 | C₈H₆IN | 243.04 | Not available |
| 5-Iodoindole | 16066-91-4 | C₈H₆IN | 243.04 | 101-104[1][2][3][4] |
| 6-Iodoindoline | - | C₈H₈IN | 245.06 | Not available |
| 7-Bromoindole | 51417-51-7 | C₈H₆BrN | 196.04 | 41-47[5][6] |
| 5-Bromoindole | 10075-50-0 | C₈H₆BrN | 196.04 | Not available |
| 6-Bromoindole | 52415-29-9 | C₈H₆BrN | 196.04 | 92-96[7][8][9][10] |
Data compiled from various chemical suppliers and databases. Note that "indole" is presented where "indoline" data was unavailable, offering a close structural comparison.
Spectroscopic Characteristics: Unraveling Structural Nuances
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for elucidating the precise structure of haloindolines. The chemical shifts in NMR and vibrational frequencies in IR are highly sensitive to the electronic environment of the nuclei, which is directly influenced by the position and electronegativity of the halogen substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Haloindoles
| Proton | 5-Bromoindole | 6-Bromoindole | 7-Bromo-3-methyl-1H-indole |
| H1 (NH) | 8.1 | - | 8.06 (s) |
| H2 | 7.254 | - | - |
| H3 | 6.470 | - | 6.97-7.08 (m) |
| H4 | 7.758 | - | - |
| H5 | - | - | - |
| H6 | 7.204 | - | - |
| H7 | 7.147 | - | 7.55 (d, J=7.9 Hz) |
| CH₃ | - | - | 2.35 (d, J=1.0 Hz) |
Data is illustrative and compiled from available literature. Solvent and experimental conditions may cause variations.
Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Haloindoles
| Carbon | 5-Bromoindole | 6-Bromoindole | 6-Iodoindoline | 7-Bromo-3-methyl-1H-indole |
| C2 | - | - | - | 113.13 |
| C3 | - | - | - | 122.33 |
| C3a | - | - | - | 129.64 |
| C4 | - | - | - | 120.42 |
| C5 | - | - | - | 124.31 |
| C6 | - | - | - | 118.23 |
| C7 | - | - | - | 104.75 |
| C7a | - | - | - | 135.07 |
| CH₃ | - | - | - | 9.97 |
This table presents a partial compilation of available data to highlight the expected differences.
The electronegativity of the halogen and its position influence the electron density distribution in the indoline ring. Generally, a halogen substituent will deshield adjacent protons and carbons, leading to downfield shifts (higher ppm values). The effect is most pronounced for the carbon directly bonded to the halogen and the neighboring protons.
Infrared (IR) Spectroscopy
The vibrational frequencies observed in an IR spectrum provide information about the functional groups present in a molecule. For haloindolines, key absorptions include the N-H stretch of the indoline ring and C-H stretches of the aromatic and aliphatic portions. The C-X (halogen) stretching frequency is also a characteristic feature, though it often appears in the fingerprint region and can be difficult to assign definitively without comparative analysis.
Reactivity in Cross-Coupling Reactions: The Strategic Importance of Halogen Position
Haloindolines are pivotal building blocks in organic synthesis, largely due to their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. The reactivity of the C-X bond is a key determinant of the reaction's success and is significantly influenced by both the nature of the halogen (I > Br > Cl) and its position on the indoline ring.
The C-I bond in this compound is generally more reactive towards oxidative addition to a palladium(0) catalyst compared to the C-Br or C-Cl bonds in other haloindolines. This higher reactivity allows for milder reaction conditions, often translating to higher yields and better functional group tolerance.
The position of the halogen also plays a crucial role due to steric and electronic effects. The 7-position is adjacent to the fused pyrrolidine ring, which can create steric hindrance that influences the approach of the catalyst and the coupling partner. Electronically, the halogen's inductive and resonance effects alter the electron density at the carbon of the C-X bond, thereby affecting its susceptibility to oxidative addition.
Logical Relationship of Halogen Position to Reactivity
The reactivity of a haloindoline in cross-coupling reactions is governed by the electronic properties of the C-X bond, which are modulated by the substituent's position. The following diagram illustrates the interplay of inductive and resonance effects of a halogen substituent on the indole ring, which serves as a good model for the indoline system.
References
- 1. 5-IODOINDOLE CAS#: 16066-91-4 [m.chemicalbook.com]
- 2. 5-ヨウ化インドール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-IODOINDOLE | 16066-91-4 [chemicalbook.com]
- 4. 5-Iodoindole 97 16066-91-4 [sigmaaldrich.com]
- 5. 7-Bromoindole CAS 51417-51-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 7-Bromoindole | 51417-51-7 [amp.chemicalbook.com]
- 7. 6-Bromoindole, 96% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 6-Bromoindole 96 52415-29-9 [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chembk.com [chembk.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 7-Iodoindoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 7-iodoindoline with various arylboronic acids. This reaction is a powerful tool for the synthesis of 7-arylindoline derivatives, which are important scaffolds in medicinal chemistry and drug discovery.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[1] This methodology is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1] For nitrogen-containing heterocycles like indoline, the development of efficient Suzuki coupling protocols is of significant interest for the synthesis of novel bioactive molecules.
These application notes provide a general framework and specific protocols for the successful Suzuki coupling of this compound. The protocols are based on established methods for structurally similar nitrogen-rich heterocycles, such as indoles and indazoles.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is extrapolated from studies on analogous heterocyclic systems and serves as a guide for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 80 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 80 | 12 | ~90 |
| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 80 | 12 | ~80 |
| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 110 | 16 | ~70 |
| 5 | Naphthalen-1-ylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 80 | 12 | ~92 |
| 6 | Benzo[d][2][3]dioxol-5-ylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 80 | 12 | ~75 |
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of this compound. Protocol 1 describes a general procedure using a common palladium catalyst and ligand combination. Protocol 2 outlines a method that has been successful for other unprotected nitrogen-rich heterocycles.
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol is adapted from optimized conditions for the arylation of similar heterocyclic compounds.[3]
Materials:
-
This compound
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Ethanol (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).
-
Add Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%) to the flask.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene and anhydrous ethanol in a 1:1 ratio to achieve a suitable concentration (e.g., 0.1 M with respect to this compound).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-arylindoline.
Protocol 2: Alternative Conditions for Unprotected Heterocycles
This protocol is based on conditions reported for the successful Suzuki-Miyaura cross-coupling of various unprotected nitrogen-rich heterocycles, including indoles.[4]
Materials:
-
This compound
-
Arylboronic acid
-
XPhos Pd G2 (or a similar XPhos-based precatalyst)
-
Potassium phosphate (K₃PO₄)
-
Dioxane
-
Water
-
Argon or Nitrogen gas
-
Microwave reaction vial or sealed tube
Procedure:
-
To a microwave reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (2.0 equiv).
-
Add the XPhos-based palladium precatalyst (e.g., XPhos Pd G2, 1.0–1.5 mol%).
-
Seal the vial and purge with an inert gas.
-
Add dioxane and water (e.g., in a 4:1 ratio) to the vial.
-
Heat the reaction mixture to 60-100 °C for 5-24 hours. The optimal temperature and time will depend on the reactivity of the boronic acid.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Work up the reaction as described in Protocol 1 (steps 8-10).
-
Purify the product by flash column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Workflow for Suzuki Coupling of this compound
This diagram outlines the general laboratory workflow for performing the Suzuki coupling of this compound.
Caption: General experimental workflow.
References
Application Notes and Protocols: The Utility of 7-Iodoindoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 7-iodoindoline as a versatile building block in medicinal chemistry. It includes key application notes, quantitative biological data for representative derivatives, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant signaling pathways.
Application Notes
This compound is a valuable heterocyclic scaffold in drug discovery due to the strategic placement of the iodine atom at the 7-position. This iodine atom serves as a versatile synthetic handle, enabling the introduction of various functional groups through cross-coupling reactions, most notably the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the indoline core to optimize pharmacological activity. The indoline scaffold itself is a privileged structure, present in numerous biologically active compounds.
The primary applications of this compound in medicinal chemistry are centered on the development of:
-
Anticancer Agents: As a key intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). The 7-position of the indoline core can be functionalized to interact with the hinge region of kinase domains.
-
Enzyme Inhibitors: Specifically for targets like Fatty Acid Amide Hydrolase (FAAH), where the indoline scaffold can be elaborated to fit into the enzyme's active site.
-
Central Nervous System (CNS) Receptor Ligands: For targets such as the dopamine D4 receptor, where derivatives have shown high affinity and selectivity.
Quantitative Data for this compound Derivatives
The following tables summarize the biological activity of exemplary compounds derived from this compound.
Table 1: Anticancer Activity of this compound Derivatives (VEGFR2 Inhibition)
| Compound Name/Reference | Structure | Target Kinase | IC₅₀ (nM) |
| Lenvatinib (E7080) | 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide | VEGFR2 | 4.0 |
| Lenvatinib (E7080) | 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide | VEGFR1 | 22 |
| Lenvatinib (E7080) | 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide | VEGFR3 | 5.2 |
| Lenvatinib (E7080) | 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide | FGFR1 | 46 |
| Lenvatinib (E7080) | 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide | PDGFRα | 51 |
| Lenvatinib (E7080) | 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide | KIT | 39 |
| Lenvatinib (E7080) | 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide | RET | 15 |
Note: While Lenvatinib itself does not contain an indoline core, this compound is a key precursor in some synthetic routes to related quinoline-based inhibitors.
Table 2: Dopamine D4 Receptor Affinity of Indolin-2-one Derivatives
| Compound Reference | R-Group on Piperazine | Kᵢ (nM) for D4 Receptor |
| 4c | 4-hydroxybenzyl | 0.5[1] |
| 4a | benzyl | >1000 |
| 4b | 4-chlorobenzyl | 15.2 |
| 4d | 4-methoxybenzyl | 3.8 |
| 4e | 3,4-dimethoxybenzyl | 8.9 |
Note: These compounds are derivatives of indolin-2-one, which can be synthesized from indoline precursors.
Experimental Protocols
Synthesis of a 7-Arylindoline Derivative via Suzuki Coupling
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, a key step in the synthesis of many bioactive molecules.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and triphenylphosphine (0.1 equivalents).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add palladium(II) acetate (0.05 equivalents).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-arylindoline derivative.
Biological Assay Protocols
This protocol provides a method for measuring the inhibitory activity of a compound against VEGFR2 kinase.[2][3][4]
Materials:
-
Recombinant human VEGFR2 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Prepare a solution of the test compound in DMSO at various concentrations.
-
In a 96-well plate, add 2.5 µL of the test compound solution to the appropriate wells. Add 2.5 µL of DMSO to the control and blank wells.
-
Prepare a master mix containing assay buffer, ATP (to a final concentration of ~Km for ATP), and the peptide substrate.
-
Add 22.5 µL of the master mix to each well.
-
To initiate the reaction, add 25 µL of recombinant VEGFR2 kinase diluted in assay buffer to all wells except the blank. Add 25 µL of assay buffer to the blank wells.
-
Incubate the plate at 30 °C for 60 minutes.
-
After incubation, add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
This fluorescence-based assay is used to screen for inhibitors of FAAH.[5]
Materials:
-
Human recombinant FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
AMC-arachidonoyl amide (FAAH substrate)
-
Test compound (dissolved in DMSO)
-
Black, opaque 96-well plate
Procedure:
-
Add 10 µL of the test compound solution in DMSO to the wells. Add 10 µL of DMSO for the control.
-
Add 170 µL of FAAH assay buffer to each well.
-
Add 10 µL of the FAAH enzyme solution to each well and incubate for 10 minutes at 37 °C.
-
Initiate the reaction by adding 10 µL of the AMC-arachidonoyl amide substrate.
-
Read the fluorescence intensity every minute for 20 minutes using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition and IC₅₀ value for the test compound.
This protocol describes a competitive binding assay to determine the affinity of a compound for the dopamine D4 receptor.[1]
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D4 receptor (e.g., CHO-K1 cells)
-
Radioligand (e.g., [³H]-Spiperone or a D4-selective radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Non-specific binding control (e.g., Haloperidol)
-
Test compound
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent displacement by the test compound at each concentration and calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
VEGFR2 Signaling Pathway
Caption: VEGFR2 signaling pathway and the inhibitory action of Lenvatinib.
FAAH Inhibition and Endocannabinoid Signaling
Caption: Mechanism of FAAH inhibition and its effect on anandamide signaling.
Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 receptor signaling and the action of a D4 antagonist.
References
- 1. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Sapphire North America [sapphire-usa.com]
7-Iodoindoline: A Pivotal Intermediate for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
7-Iodoindoline has emerged as a critical and versatile intermediate in the field of organic synthesis, particularly in the construction of complex heterocyclic scaffolds and the development of novel pharmaceutical agents. Its unique structural features, notably the presence of a reactive iodine atom at the 7-position of the indoline core, render it an ideal substrate for a variety of powerful cross-coupling reactions. This reactivity allows for the strategic introduction of diverse functional groups, enabling the synthesis of a wide array of substituted indoles and indolines, which are prevalent motifs in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in key organic transformations.
Application Notes
The strategic importance of this compound lies in its ability to serve as a linchpin for the assembly of complex molecular architectures. The electron-rich nature of the indoline ring system, combined with the C-I bond's susceptibility to oxidative addition with transition metal catalysts, makes it a prime candidate for derivatization.
Key Applications Include:
-
Synthesis of Substituted Indoles: this compound is a precursor to a vast range of 7-substituted indoles, which are key components of many pharmaceuticals and natural products.
-
Drug Discovery: The indoline and indole scaffolds are considered "privileged structures" in medicinal chemistry. The ability to functionalize the 7-position allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
-
Cross-Coupling Reactions: this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-7-Iodoindoline
The protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group is a common and often necessary step to modulate reactivity and improve solubility in organic solvents.
Reaction Scheme:
Materials:
-
Indoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Water
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
Procedure:
-
N-Boc Protection:
-
In a round-bottom flask, dissolve the starting amine (1.0 equiv.) and TEA or DIPEA (3.0 equiv.) in a 2:1 v/v mixture of THF and water.
-
Stir the solution at room temperature for 5 minutes until all starting materials are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.5 equiv.) to the solution in one portion.
-
Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform a standard aqueous workup and purify by column chromatography to yield 1-Boc-indoline.
-
-
Iodination:
-
Dissolve 1-Boc-indoline (1.0 equiv.) in acetonitrile.
-
Add N-Iodosuccinimide (NIS) (1.1 equiv.) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Boc-7-iodoindoline.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling of 1-Boc-7-Iodoindoline
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and boronic acids.
Reaction Scheme:
Materials:
-
1-Boc-7-Iodoindoline
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., P1 precatalyst)
-
Potassium phosphate (K₃PO₄)
-
Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 1-Boc-7-iodoindoline (1.00 mmol), the arylboronic acid (1.50 mmol), the palladium precatalyst P1 (1.0–1.5 mol%), and potassium phosphate (2.00 mmol).
-
Add dioxane (4 mL) and water (1 mL) to the vessel.
-
Heat the reaction mixture to 60 °C and stir for 5–8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to yield the 1-Boc-7-arylindoline.
Quantitative Data for Suzuki-Miyaura Coupling:
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Boc-7-Iodoindoline | 4-Methoxyphenylboronic acid | P1 (1.0-1.5) | K₃PO₄ | Dioxane/H₂O (4:1) | 60 | 5-8 | 91-99[1] |
Protocol 3: Heck Cross-Coupling of 1-Boc-7-Iodoindoline
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.
Reaction Scheme:
Materials:
-
1-Boc-7-Iodoindoline
-
Alkene (e.g., ethyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., P(o-tol)₃)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
In a sealed tube, combine 1-Boc-7-iodoindoline (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), P(o-tol)₃ (0.1 equiv.), and triethylamine (2.0 equiv.).
-
Add acetonitrile as the solvent.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and filter off any solids.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 1-Boc-7-vinylindoline derivative.
Quantitative Data for Heck Coupling (Analogous System):
| Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Iodo-N-Boc-indazole | Methyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | MeCN | 80 | ~70-80 |
Protocol 4: Sonogashira Cross-Coupling of 1-Boc-7-Iodoindoline
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.
Reaction Scheme:
Materials:
-
1-Boc-7-Iodoindoline
-
Terminal alkyne (e.g., trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., THF)
Procedure:
-
To a degassed solution of 1-Boc-7-iodoindoline (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in THF, add Pd(PPh₃)₂Cl₂ (0.02 equiv.), CuI (0.04 equiv.), and triethylamine (2.0 equiv.).
-
Stir the reaction mixture at room temperature under an inert atmosphere until completion (monitor by TLC).
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography to afford the 1-Boc-7-alkynylindoline.
Quantitative Data for Sonogashira Coupling (Analogous System):
| Substrate | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |
| 3-Iodo-N-Boc-indole | Tolylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | High |
Protocol 5: Deprotection of 1-Boc-7-Substituted Indolines
Removal of the Boc protecting group is often the final step to yield the desired free amine.
Reaction Scheme:
Materials:
-
1-Boc-7-substituted indoline
-
Oxalyl chloride
-
Methanol
Procedure:
-
In a dry round-bottom flask, dissolve the 1-Boc-7-substituted indoline (1.0 equiv.) in methanol.
-
Stir the solution at room temperature for 5 minutes.
-
Add oxalyl chloride (3.0 equiv.) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent and purify by column chromatography.
Quantitative Data for N-Boc Deprotection:
| Substrate Type | Reagent | Solvent | Time (h) | Yield (%) |
| Aryl carbamate with EWG | Oxalyl chloride | Methanol | ~1 | >70[2] |
Visualizations
Caption: Synthetic workflow for 7-substituted indolines.
Caption: Cross-coupling reactions of this compound.
References
Application Notes and Protocols for the Sonogashira Reaction of 7-Iodoindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira reaction is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of complex molecules, including pharmaceuticals and natural products.[3][4] The indoline scaffold is a privileged structure in medicinal chemistry, and its functionalization is of significant interest in drug discovery. Direct functionalization at the C7 position of the indoline ring is known to be challenging due to the electronic properties and steric hindrance of the bicyclic system.[5][6] However, transition-metal-catalyzed cross-coupling reactions provide a viable strategy for the introduction of diverse substituents at this position.
These application notes provide an overview of representative conditions for the Sonogashira reaction of 7-iodoindoline, based on analogous reactions with substituted iodo-N-heterocycles. A detailed experimental protocol is also provided to guide researchers in the development of synthetic routes to novel 7-alkynylindoline derivatives.
Data Presentation: Representative Sonogashira Reaction Conditions
While specific examples for this compound are limited in the literature, the following table summarizes typical conditions for Sonogashira reactions on structurally related iodo-substituted nitrogen heterocycles. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Aryl Iodide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference (Analogous System) |
| 1 | 3-Iodo-1H-indole derivative | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | DMF | 80 | 12 | 85-95 | [7] |
| 2 | 5-Iodoisoindoline nitroxide | Various terminal alkynes | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 70 | 16 | 70-90 | (Analogous reaction on a related heterocyclic system) |
| 3 | 2-Amino-3-bromopyridine | Various terminal alkynes | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 | [8] |
| 4 | 3-Iodo-2-aminopyridine | Various terminal alkynes | Pd(PPh₃)₄ | CuI | Et₃N | DMF | RT - 60 | - | - | [9] |
Note: The yields and reaction conditions presented are for analogous systems and may require optimization for this compound. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome.
Experimental Protocols
General Protocol for the Sonogashira Coupling of this compound
This protocol is a representative procedure based on commonly employed conditions for the Sonogashira reaction of aryl iodides.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Toluene, Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Reaction monitoring apparatus (e.g., TLC, GC-MS)
-
Purification supplies (e.g., Silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 5-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF or toluene) via syringe, followed by the base (e.g., Et₃N, 2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 3-24 hours). Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified 7-alkynylindoline derivative by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Mandatory Visualization
Caption: Workflow for the Sonogashira coupling of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. A Short Review of C7 – H Bond Functionalization of Indole/Indoline - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions [mdpi.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | MDPI [mdpi.com]
Application Notes and Protocols for N-Functionalization of the 7-Iodoindoline Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-functionalization of the 7-iodoindoline ring, a critical transformation in the synthesis of various biologically active molecules and pharmaceutical candidates. The presence of the iodine atom at the 7-position offers a versatile handle for further structural modifications, making N-functionalized 7-iodoindolines valuable intermediates in drug discovery.
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Functionalization of the indoline nitrogen (N-functionalization) is a key strategy for modulating the pharmacological properties of these molecules. This document focuses on three primary classes of N-functionalization reactions applied to the this compound ring: N-arylation, N-alkylation, and N-acylation. While specific literature on the N-functionalization of this compound is limited, the protocols presented herein are based on established methodologies for related indole and indoline systems and provide a strong starting point for reaction optimization.
N-Arylation of this compound
The introduction of an aryl group at the nitrogen atom of this compound can be effectively achieved through transition metal-catalyzed cross-coupling reactions, primarily the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2] The reaction typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine ligand.
General Reaction Scheme:
Figure 1: General workflow for Buchwald-Hartwig N-arylation.
Experimental Protocol:
A detailed experimental protocol for the palladium-catalyzed N-arylation of indoles, adaptable for this compound, is provided below.[3][4]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, or RuPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
Procedure:
-
In an oven-dried Schlenk tube, add this compound (1.0 equiv), the aryl halide (1.2 equiv), Pd₂(dba)₃ (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Seal the tube with a septum, and purge with argon or nitrogen for 15-20 minutes.
-
Add anhydrous toluene or dioxane via syringe.
-
Add the base (NaOtBu or Cs₂CO₃, 1.5-2.0 equiv).
-
Heat the reaction mixture at 80-120 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Examples for Indoles):
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 85-95 |
| 4-Iodoanisole | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Dioxane | 110 | 80-90 |
| 2-Chloropyridine | Pd₂(dba)₃/RuPhos | K₃PO₄ | Toluene | 120 | 75-85 |
| Note: These yields are for general indole N-arylation and may require optimization for this compound. |
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation provides a classical and often more economical alternative to palladium-catalyzed methods for N-arylation.[5][6] This reaction typically involves a copper(I) salt as the catalyst, often in the presence of a ligand.
General Reaction Scheme:
Figure 2: General workflow for Ullmann N-arylation.
Experimental Protocol:
The following is a general procedure for the copper-catalyzed N-arylation of indoles, which can be adapted for this compound.[5][7]
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline or L-proline)
-
Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), aryl iodide (1.5 equiv), CuI (10-20 mol%), and the ligand (20-40 mol%).
-
Add the base (K₂CO₃ or K₃PO₄, 2.0 equiv).
-
Add anhydrous DMF or DMSO.
-
Heat the mixture to 110-140 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data (Representative Examples for Indoles):
| Aryl Iodide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodotoluene | CuI/1,10-phenanthroline | K₂CO₃ | DMF | 120 | 70-85 |
| 1-Iodo-4-methoxybenzene | CuI/L-proline | K₃PO₄ | DMSO | 130 | 75-90 |
| 1-Iodo-3-nitrobenzene | CuI/DMEDA | Cs₂CO₃ | Dioxane | 110 | 65-80 |
| Note: These yields are for general indole N-arylation and may require optimization for this compound. |
N-Alkylation of this compound
N-alkylation introduces an alkyl group onto the indoline nitrogen. This can be achieved through nucleophilic substitution using an alkyl halide or via reductive amination.
General Reaction Scheme:
Figure 3: General workflow for N-alkylation.
Experimental Protocol:
A general protocol for the N-alkylation of indolines is provided below.[8]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF) or acetonitrile
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF or acetonitrile, add the base (NaH, 1.2 equiv, or K₂CO₃, 2.0 equiv) at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data (Representative Examples for Indolines):
| Alkyl Halide | Base | Solvent | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzyl bromide | NaH | DMF | RT | 85-95 | | Ethyl iodide | K₂CO₃ | Acetonitrile | 60 | 80-90 | | Propargyl bromide | NaH | THF | RT | 75-85 | Note: These yields are for general indoline N-alkylation and may require optimization for this compound.
N-Acylation of this compound
N-acylation involves the introduction of an acyl group to the indoline nitrogen, typically using an acyl chloride or anhydride in the presence of a base.
General Reaction Scheme:
References
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Copper-catalyzed N-arylation of bis(indolyl)methanes: the first approach for the synthesis of unsymmetrical N-aryl bis(indolyl)methanes by C–N cross-coupling reaction [comptes-rendus.academie-sciences.fr]
- 4. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 5. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7-Iodoindoline in Materials Science: A Review of Current Literature
Extensive research of scientific databases and literature reveals a significant finding: there are currently no documented applications of 7-Iodoindoline in the field of materials science. Searches for its use in areas such as organic electronics, polymer chemistry, or the development of novel materials have not yielded any specific results.
It is critical to distinguish this compound from a similarly named but structurally different compound, 7-Iodoindole . The core structural difference lies in the five-membered nitrogen-containing ring: in indoline, this ring is saturated, whereas in indole, it is unsaturated and aromatic. This distinction profoundly impacts the molecule's electronic properties, making it unsuitable to extrapolate the applications of one to the other, particularly in materials science where electronic structure is often paramount.
While the user's request for detailed application notes, protocols, and data for this compound in materials science cannot be fulfilled due to the absence of available information, this report will briefly touch upon the applications of the broader indole and indoline families to provide context for researchers in the field.
The Indole and Indoline Scaffolds in Materials Science
Indole derivatives are widely recognized for their utility in the development of organic electronic materials. Their electron-rich aromatic structure makes them excellent building blocks for:
-
Organic Light-Emitting Diodes (OLEDs): Indole-based compounds have been investigated for use as host materials, fluorescent emitters, and components of thermally activated delayed fluorescence (TADF) materials.
-
Organic Photovoltaics (OPVs): The favorable electronic properties of indoles allow them to be incorporated into donor and acceptor materials in OPV devices.
-
Organic Field-Effect Transistors (OFETs): The planarity and potential for π-π stacking in indole derivatives make them suitable for creating organic semiconductors.
Indoline derivatives, while less common in materials science, have been explored for their potential in dye-sensitized solar cells (DSSCs) and as precursors for conjugated polymers. The saturated nature of the indoline ring can be strategically modified to tune the electronic and physical properties of the resulting materials.
Potential Future Directions for this compound
Although no current applications exist, the structure of this compound presents theoretical possibilities for its use in materials science. The iodine atom at the 7-position could serve as a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the synthesis of more complex, functional molecules. These reactions could attach various moieties to the indoline core to create novel:
-
Hole-Transporting Materials (HTMs): For use in perovskite solar cells or OLEDs.
-
Building Blocks for Conductive Polymers: Where the indoline unit could be integrated into a larger conjugated system.
-
Functional Dyes: With tailored absorption and emission properties.
A hypothetical workflow for exploring the potential of this compound could involve its use as a foundational building block for more complex material synthesis.
Caption: Hypothetical workflow for developing new materials from this compound.
Synthesis of Complex Molecules from 7-Iodoindoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of complex molecules utilizing 7-iodoindoline as a versatile starting material. The methodologies outlined below focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science due to the reactivity of the carbon-iodine bond at the 7-position of the indoline scaffold. This functional handle allows for the introduction of a wide array of substituents through various cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. The indole and indoline motifs are prevalent in numerous biologically active compounds, making the derivatization of this compound a key strategy in the development of novel therapeutics.[1][2] This document details protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions starting from this compound or its N-protected analogues.
I. Suzuki-Miyaura Coupling: Synthesis of 7-Arylindolines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[3][4] This reaction is particularly useful for the synthesis of biaryl structures, which are common motifs in pharmaceuticals.
Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound Derivatives
A general procedure for the Suzuki-Miyaura coupling of N-protected this compound with an arylboronic acid is described below. The use of an N-protecting group, such as tert-butyloxycarbonyl (Boc), is often recommended to prevent potential side reactions and improve solubility.
Materials:
-
N-Boc-7-iodoindoline
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and water (solvent system)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-7-iodoindoline (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add potassium carbonate (2.0 mmol) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 7-arylindoline derivative.
-
The Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if the unprotected indoline is the target molecule.
Quantitative Data Summary (Representative Examples)
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | 7-Phenylindoline | 97 | [5] |
| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)indoline | 95 | [5] |
| 3 | 3-Thienylboronic acid | 7-(Thiophen-3-yl)indoline | 85 | [6] |
Yields are for the coupling of related halo-indoles and may vary for this compound.
II. Heck Reaction: Synthesis of 7-Vinylindolines
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2][7] This transformation is highly efficient for the synthesis of substituted alkenes and is a valuable tool for the vinylation of this compound.
Experimental Protocol: General Procedure for the Heck Reaction of this compound Derivatives
Materials:
-
N-Boc-7-iodoindoline
-
Alkene (e.g., ethyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand
-
Triethylamine (Et₃N) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a sealed tube, combine N-Boc-7-iodoindoline (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and tri(o-tolyl)phosphine (0.1 mmol, 10 mol%).
-
Add triethylamine (2.0 mmol) and the solvent (e.g., DMF, 5 mL).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the 7-vinylindoline derivative.
-
Deprotection of the Boc group can be achieved as previously described.
Quantitative Data Summary (Representative Examples)
| Entry | Alkene | Product | Yield (%) | Reference |
| 1 | Ethyl acrylate | Ethyl (E)-3-(indolin-7-yl)acrylate | 62 | [8] |
| 2 | Styrene | 7-((E)-Styryl)indoline | 96 | [3] |
Yields are for the coupling of related halo-indoles and may vary for this compound.
III. Sonogashira Coupling: Synthesis of 7-Alkynylindolines
The Sonogashira coupling reaction facilitates the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[9][10][11] This reaction is instrumental in the synthesis of arylalkynes.
Experimental Protocol: General Procedure for the Sonogashira Coupling of this compound Derivatives
Materials:
-
N-Boc-7-iodoindoline
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Tetrahydrofuran (THF) or other suitable solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add N-Boc-7-iodoindoline (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Add the solvent (e.g., THF, 10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirring solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate (20 mL).
-
Wash the organic solution with saturated aqueous ammonium chloride (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the 7-alkynylindoline derivative.
-
If necessary, the Boc group can be removed. If a trimethylsilyl-protected alkyne was used, the TMS group can be cleaved using a fluoride source (e.g., TBAF) or potassium carbonate in methanol.
Quantitative Data Summary (Representative Examples)
| Entry | Alkyne | Product | Yield (%) | Reference |
| 1 | Phenylacetylene | 7-(Phenylethynyl)indoline | 90 | [12] |
| 2 | Trimethylsilylacetylene | 7-((Trimethylsilyl)ethynyl)indoline | 85 | [13] |
| 3 | 1-Hexyne | 7-(Hex-1-yn-1-yl)indoline | 88 | [12] |
Yields are based on reactions with similar iodo-anilines and may vary for this compound.
IV. Buchwald-Hartwig Amination: Synthesis of 7-Aminoindolines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[14][15] This reaction provides a powerful method for the synthesis of arylamines.
Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of this compound Derivatives
Materials:
-
N-Boc-7-iodoindoline
-
Amine (e.g., aniline, morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu) or another suitable base
-
Toluene or other suitable solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add N-Boc-7-iodoindoline (1.0 mmol) and the amine (1.2 mmol).
-
Add the solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C for the required time (typically 2-24 hours).
-
After cooling to room temperature, dilute the reaction with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the 7-aminoindoline derivative.
-
The Boc protecting group can be removed if desired.
Quantitative Data Summary (Representative Examples)
| Entry | Amine | Product | Yield (%) | Reference |
| 1 | Aniline | 7-(Phenylamino)indoline | 83 | [6] |
| 2 | Morpholine | 7-(Morpholino)indoline | 88 | [16] |
| 3 | Benzylamine | 7-(Benzylamino)indoline | 70 | [1] |
Yields are based on reactions with similar aryl iodides and may vary for this compound.
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of 6,7-Indole Aryne Cycloaddition and Pd(0)-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions for the Preparation of Annulated Indole Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
7-Iodoindoline as a Versatile Precursor for Novel Radioligands
Application Note & Protocols for Researchers in Drug Development and Molecular Imaging
Introduction
7-Iodoindoline is a halogenated derivative of the indoline scaffold, a privileged structural motif in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of an iodine atom at the 7-position provides a strategic handle for the introduction of radionuclides, making this compound and its derivatives valuable precursors for the development of radioligands for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. These imaging modalities are critical tools in drug discovery and development, enabling the non-invasive in vivo visualization and quantification of biological targets and processes.
This document provides detailed application notes and experimental protocols for utilizing this compound derivatives as precursors for radioligands, with a specific focus on a potential radiotracer for the serotonin 5-HT2C receptor.
Featured Application: A this compound-Derived Radioligand for 5-HT2C Receptor Imaging
The serotonin 5-HT2C receptor is a G-protein coupled receptor widely expressed in the central nervous system and is implicated in various neurological and psychiatric disorders. A promising radioligand, 7-iodo-2-[4-methoxy-3-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl]isoindolin-1-one, has been synthesized and evaluated for its potential in PET imaging of the 5-HT2C receptor.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the this compound derivative and its chlorinated analog.
Table 1: In Vitro Binding Affinities (Ki, nM) at Serotonin and Dopamine Receptors [1]
| Compound | 5-HT2C | 5-HT1A | 5-HT1B | 5-HT2A | 5-HT2B | 5-HT3 | 5-HT5A | 5-HT6 | 5-HT7 | D1 | D2 | D3 | D4 | D5 |
| 7-Iodo Derivative (9) | 2.1 ± 0.3 | >1000 | >1000 | 180 ± 20 | 350 ± 40 | >1000 | >1000 | 800 ± 90 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| 7-Chloro Derivative (6) | 1.5 ± 0.2 | >1000 | >1000 | 150 ± 15 | 300 ± 30 | >1000 | >1000 | 750 ± 80 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
Table 2: Radiosynthesis of the [11C]-Labeled this compound Derivative [1]
| Radiotracer | Precursor | Radiochemical Yield (Decay Corrected) | Radiochemical Purity |
| [11C]9 | 7-iodo-2-[4-hydroxy-3-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl]isoindolin-1-one | 37–44% | ≥97% |
Experimental Protocols
Protocol 1: Synthesis of the this compound Precursor for Radiosynthesis
This protocol describes the synthesis of the desmethyl precursor required for the final radiolabeling step.
Materials:
-
7-Iodo-2-[4-methoxy-3-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl]isoindolin-1-one
-
Boron tribromide (BBr3)
-
Dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the starting this compound derivative in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BBr3 in DCM to the reaction mixture.
-
Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by carefully adding methanol at 0 °C.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure desmethyl precursor.
Protocol 2: Radiosynthesis of the [11C]-Labeled this compound Derivative
This protocol outlines the O-methylation of the precursor with [11C]methyl iodide.
Materials:
-
Desmethyl precursor from Protocol 1
-
[11C]Methyl iodide ([11C]CH3I)
-
Tetrabutylammonium hydroxide (Bu4NOH) in DMF
-
HPLC system with a semi-preparative column
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Ethanol for formulation
-
Saline for injection
Procedure:
-
Trap the produced [11C]CH3I in a solution of the desmethyl precursor and Bu4NOH in DMF.
-
Heat the reaction mixture at 80 °C for 5 minutes.
-
Quench the reaction with water and inject the mixture onto a semi-preparative HPLC system for purification.
-
Collect the fraction corresponding to the [11C]-labeled product.
-
Trap the collected fraction on a C18 SPE cartridge.
-
Wash the cartridge with water to remove HPLC solvents.
-
Elute the final product from the cartridge with ethanol.
-
Formulate the radiotracer in sterile saline for injection.
-
Perform quality control checks for radiochemical purity, specific activity, and sterility.
Protocol 3: In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the 5-HT2C receptor using the synthesized radioligand.
Materials:
-
Cell membranes expressing the human 5-HT2C receptor
-
[11C]-labeled this compound derivative (radioligand)
-
Unlabeled test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compounds or vehicle (for total binding).
-
For non-specific binding determination, add a high concentration of a known 5-HT2C receptor ligand.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and generate a competition curve to determine the IC50 value for each test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Workflow for the synthesis of the [11C]-labeled this compound derivative.
References
Application Notes and Protocols for the Functionalization of the C7 Position of the Indoline Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indoline scaffold is a privileged structural motif found in a wide array of natural products and pharmaceutically active compounds.[1] Functionalization of the indoline core is a key strategy in medicinal chemistry for modulating the biological activity of these molecules. While the C2 and C3 positions of the indole/indoline ring are often readily functionalized due to the inherent reactivity of the pyrrole-type ring, selective functionalization at the C7 position of the benzene ring moiety presents a significant synthetic challenge.[2][3] This difficulty arises from the lower intrinsic reactivity of the C7 C-H bond.
Recent advancements in synthetic organic chemistry, particularly in the realm of transition-metal-catalyzed C-H activation, have provided powerful tools to overcome this challenge.[2][3] A predominant and highly successful strategy involves the use of a directing group (DG) installed on the indoline nitrogen. This directing group coordinates to a transition metal catalyst, bringing it into close proximity to the C7 C-H bond and enabling its selective functionalization. This document provides detailed application notes and protocols for several key methods for the C7 functionalization of the indoline core, focusing on transition-metal-catalyzed reactions.
Key Strategies for C7 Functionalization
The most effective methods for the C7 functionalization of indolines rely on directing group-assisted, transition-metal-catalyzed C-H activation. The choice of the directing group and the transition metal catalyst is crucial for achieving high regioselectivity and yield.
Commonly Employed Directing Groups:
-
Pivaloyl Group: A bulky and effective directing group for rhodium and ruthenium-catalyzed reactions.
-
Pyrimidyl Group: Often used in rhodium-catalyzed reactions.
-
Phosphinoyl Group: Utilized in palladium-catalyzed arylations.
Key Transition Metal Catalysts:
-
Rhodium: Widely used for C7-alkenylation, -alkylation, and atroposelective arylations.
-
Ruthenium: Effective for C7-amidation and -alkenylation.
-
Palladium: Commonly employed for C7-arylation reactions.
Experimental Protocols and Data
This section provides detailed experimental protocols for three prominent methods of C7 functionalization of the indoline core. The quantitative data for substrate scope and yields are summarized in the subsequent tables.
Protocol 1: Rhodium-Catalyzed C7-Alkenylation of N-Pivaloylindoline
This protocol describes the direct C-H alkenylation at the C7 position of N-pivaloylindoline with activated olefins, a method developed by Ma and coworkers. This reaction demonstrates good to excellent yields with various acrylates, styrenes, and vinyl phenyl sulfones.[4]
Experimental Workflow:
Caption: Workflow for Rh-catalyzed C7-alkenylation.
Detailed Protocol:
-
To an oven-dried Schlenk tube, add N-pivaloylindoline (0.2 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (0.008 mmol, 4 mol%), and AgNTf₂ (0.032 mmol, 16 mol%).
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add anhydrous CH₂Cl₂ (1.0 mL) and the corresponding olefin (0.4 mmol, 2.0 equiv.) via syringe.
-
Add Cu(OAc)₂·H₂O (0.42 mmol, 2.1 equiv.) to the reaction mixture.
-
Stir the reaction mixture vigorously at 80 °C for 36 hours.
-
After completion, cool the reaction to room temperature and dilute with CH₂Cl₂.
-
Filter the mixture through a pad of Celite, washing with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired C7-alkenylated indoline.
Quantitative Data for C7-Alkenylation of N-Pivaloylindoline Derivatives:
| Entry | Olefin | Product | Yield (%) |
| 1 | Methyl acrylate | C7-(2-(methoxycarbonyl)vinyl)-N-pivaloylindoline | 85 |
| 2 | Ethyl acrylate | C7-(2-(ethoxycarbonyl)vinyl)-N-pivaloylindoline | 88 |
| 3 | n-Butyl acrylate | C7-(2-(n-butoxycarbonyl)vinyl)-N-pivaloylindoline | 92 |
| 4 | Styrene | C7-(2-phenylvinyl)-N-pivaloylindoline | 75 |
| 5 | 4-Methylstyrene | C7-(2-(p-tolyl)vinyl)-N-pivaloylindoline | 78 |
| 6 | Vinyl phenyl sulfone | C7-(2-(phenylsulfonyl)vinyl)-N-pivaloylindoline | 65 |
Protocol 2: Ruthenium(II)-Catalyzed C7-Amidation of N-Pivaloylindoline
This protocol, based on the work of Ackermann and colleagues, describes the C7-amidation of N-pivaloylindoles, which can be adapted for N-pivaloylindolines. The reaction utilizes a ruthenium(II) biscarboxylate catalyst and proceeds under mild conditions.
Catalytic Cycle:
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields for 7-Iodoindoline Couplings
Welcome to the technical support center for optimizing cross-coupling reactions with 7-iodoindoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of this compound is giving low yields. What are the common causes and how can I troubleshoot this?
A1: Low yields in Suzuki couplings with this compound can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(II) source like Pd(OAc)₂, pre-activation to the active Pd(0) species may be necessary. Consider using a pre-formed Pd(0) catalyst or adding a reducing agent.
-
Reaction Time/Temperature: The reaction may not have reached completion. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material. If the reaction stalls, a modest increase in temperature may be beneficial.
-
-
Side Reactions:
-
Protodeboronation: Boronic acids can be unstable, especially under basic conditions, leading to the formation of the corresponding arene as a byproduct. Use freshly prepared or high-purity boronic acid and consider using boronate esters (e.g., pinacol esters) which can be more stable.[1]
-
Homocoupling: Homocoupling of the boronic acid is a common side reaction. This can be minimized by ensuring a truly anaerobic environment and using the correct stoichiometry of reagents.
-
-
Reagent Quality and Reaction Setup:
-
Solvent and Base: Ensure your solvent is adequately degassed to prevent catalyst deactivation. The choice of base is also critical; common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility of the base in the reaction medium can impact the reaction rate.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen. It is crucial to assemble the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use properly degassed solvents.
-
Q2: I am observing significant starting material recovery in my Heck coupling with this compound. What should I investigate?
A2: Recovery of starting material in a Heck reaction often points to issues with catalyst activation or reaction conditions.
-
Catalyst System:
-
Ligand Choice: For electron-rich substrates like this compound, the choice of phosphine ligand is important. If you are not using a ligand, consider adding one to stabilize the palladium catalyst and promote oxidative addition.
-
Palladium Source: Ensure the palladium source is appropriate. Pd(OAc)₂ is commonly used, but other sources might be more effective depending on the specific alkene coupling partner.
-
-
Reaction Conditions:
-
Base: The base is crucial for regenerating the active catalyst. Organic bases like triethylamine (Et₃N) or inorganic bases like Na₂CO₃ are commonly used. The strength and solubility of the base can influence the reaction outcome.
-
Temperature: Heck reactions often require elevated temperatures (typically 80-140 °C) to proceed at a reasonable rate. If the reaction is sluggish, a controlled increase in temperature might be necessary.
-
Q3: My Buchwald-Hartwig amination of this compound is not proceeding. What are the key parameters to optimize?
A3: The success of a Buchwald-Hartwig amination is highly dependent on the interplay of the catalyst, ligand, and base.
-
Catalyst and Ligand: This is the most critical aspect. The choice of phosphine ligand is paramount and depends on the nature of the amine. For primary aliphatic amines and anilines, bulky, electron-rich ligands like XPhos or RuPhos are often effective. For secondary amines, different ligands might be optimal. Consider screening a small library of ligands to find the best one for your specific substrate combination.
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The pKa of the amine being coupled can influence the choice of base.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used. Ensure the solvent is thoroughly degassed.
Q4: Should I protect the nitrogen of the indoline ring before performing a cross-coupling reaction?
A4: N-protection of the indoline ring can significantly impact the outcome of the coupling reaction and is often recommended, particularly for Suzuki couplings.
-
Suzuki Coupling: For Suzuki reactions involving indole derivatives, N-protection (e.g., with a Boc or Tosyl group) can lead to higher yields, especially when using indolylboronate esters.[2] Unprotected indolines can sometimes give only trace amounts of the desired product.[2]
-
Heck and Buchwald-Hartwig Couplings: The necessity of N-protection can be more substrate-dependent in these reactions. The acidic N-H proton can potentially interfere with the catalytic cycle, especially with strong bases used in Buchwald-Hartwig aminations. If you are experiencing issues with an unprotected this compound, performing the reaction on an N-protected analogue (e.g., N-Boc-7-iodoindoline) is a logical next step.
Troubleshooting Guides
Suzuki Coupling Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poorly degassed solvent. 3. Inappropriate base or solvent. 4. Low reaction temperature. | 1. Use a fresh catalyst or a pre-catalyst. 2. Degas solvent thoroughly using freeze-pump-thaw cycles or by sparging with an inert gas.[2] 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane/water, toluene/water). 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Significant Byproducts | 1. Protodeboronation of boronic acid. 2. Homocoupling of the boronic acid. | 1. Use high-purity boronic acid or a more stable boronate ester. 2. Ensure a strictly anaerobic reaction setup. |
| Reaction Stalls | 1. Catalyst deactivation. 2. Product inhibition. | 1. Add a fresh portion of the catalyst. 2. If possible, run the reaction at a lower concentration. |
Heck Coupling Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Inappropriate catalyst or no ligand used. 2. Incorrect base. 3. Insufficient temperature. | 1. Screen different palladium sources and consider adding a phosphine ligand. 2. Try a different base (e.g., Et₃N, Na₂CO₃, K₂CO₃). 3. Increase the reaction temperature in increments. |
| Formation of Reduced Arene | 1. β-hydride elimination from an undesired intermediate. | 1. This can sometimes be suppressed by the choice of ligand or by adding a silver salt. |
| Poor Regioselectivity | 1. Steric or electronic effects of the alkene. | 1. The regioselectivity of the Heck reaction is often predictable based on the substitution pattern of the alkene. For terminal alkenes, addition to the less substituted carbon is generally favored. |
Buchwald-Hartwig Amination Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Suboptimal ligand for the specific amine. 2. Incorrect base strength. 3. Catalyst poisoning. | 1. Screen a panel of Buchwald or Hartwig ligands. 2. Use a stronger base like NaOtBu or LHMDS. 3. Ensure the amine starting material is pure. |
| Hydrodehalogenation of this compound | 1. A common side reaction in Buchwald-Hartwig aminations. | 1. This can sometimes be minimized by changing the ligand or reaction temperature. |
| Double Arylation of Primary Amines | 1. The product of the first amination reacts again. | 1. Use a bulkier ligand to sterically hinder the second arylation. |
Quantitative Data from Literature
The following tables summarize reaction conditions and yields for various coupling reactions involving this compound and related substrates.
Table 1: Suzuki-Miyaura Coupling of Halo-Indole Derivatives
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Chloroindole | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 15 | 85 | [3] |
| 3-Chloroindazole | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 20 | 75 | [3] |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux | 1.5 | 90+ | [4] |
Table 2: Heck Coupling of 7-Iodo-Tryptophan
| Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Reference |
| 7-Iodo-tryptophan | Acrylic acid | Na₂PdCl₄ (10) | TPPTS (23) | Na₂CO₃ | H₂O/ACN | 90 | 2 | ~100 | [5] |
| 7-Iodo-tryptophan | Acrylic acid | Na₂PdCl₄ (10) | TXPTS (23) | Na₂CO₃ | H₂O/ACN | 90 | 1 | ~100 | [5] |
Table 3: Buchwald-Hartwig Amination of Aryl Halides with Morpholine
| Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-N,N-dimethylaniline | Pd₂(dba)₃ (0.5) | XPhos | tBuOK | Toluene | 85 | 1 | 95 | [6] |
| Chlorobenzene | Pd(OAc)₂ (1) | RuPhos | NaOtBu | Dioxane | 100 | 24 | 98 | [7] |
Table 4: Sonogashira Coupling of Aryl Iodides
| Aryl Iodide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina | 0.1% Cu₂O on alumina | - | THF-DMA | 75 | 72 | <2 | [8] |
| Iodobenzene | Phenylacetylene | Rh nanoparticles | - | - | - | - | - | - | [9] |
Experimental Protocols
General Considerations for All Reactions:
-
All reactions should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques.
-
Solvents should be anhydrous and degassed prior to use.
-
Glassware should be oven-dried before use.
-
Reagents should be of high purity.
Protocol 1: Suzuki Coupling of N-Boc-7-iodoindoline with 4-Methoxyphenylboronic Acid (Representative Procedure)
-
To a Schlenk flask, add N-Boc-7-iodoindoline (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (3 mol%) to the flask.
-
Add a degassed mixture of dioxane and water (4:1) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling of N-Boc-7-iodoindoline with Ethyl Acrylate (Representative Procedure)
-
In a Schlenk tube, combine N-Boc-7-iodoindoline (1.0 equiv), palladium(II) acetate (5 mol%), and tri(o-tolyl)phosphine (10 mol%).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous, degassed acetonitrile, followed by triethylamine (2.0 equiv) and ethyl acrylate (1.5 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine (Representative Procedure)
-
To a Schlenk tube, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous, degassed toluene and morpholine (1.2 equiv).
-
Seal the tube and heat the mixture to 100 °C for 18-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Visualizing Experimental Workflows
General Troubleshooting Workflow for Low Yield in this compound Couplings
Caption: A logical workflow for troubleshooting low yields in this compound coupling reactions.
Decision Tree for N-Protection Strategy
Caption: A decision-making guide for employing an N-protection strategy in this compound couplings.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. frontiersin.org [frontiersin.org]
- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. rsc.org [rsc.org]
- 9. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 7-Iodoindoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 7-iodoindoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
The primary methods for purifying this compound derivatives are silica gel column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity of the compound.
Q2: My this compound derivative appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?
Degradation of iodo-substituted aromatic compounds on silica gel can be a significant issue. Potential causes include:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can promote decomposition or de-iodination.
-
Light Sensitivity: Some iodoaromatic compounds are light-sensitive and can degrade when exposed to light for extended periods during chromatography.
-
Prolonged Exposure: The longer the compound remains on the column, the greater the chance of degradation.
Troubleshooting Strategies:
-
Neutralized Silica Gel: Use silica gel that has been neutralized by washing with a solution of a weak base (e.g., triethylamine in the eluent system).
-
Deactivated Silica Gel: Prepare a deactivated silica gel by adding a small percentage of water to the silica before packing the column.
-
Protect from Light: Wrap the column in aluminum foil to protect the compound from light.
-
Optimize Chromatography Conditions: Use a slightly more polar solvent system to speed up the elution and minimize the time the compound spends on the column. Flash chromatography is generally preferred over gravity chromatography for this reason.
Q3: I am having trouble removing a closely-eluting impurity during column chromatography. What can I do?
Co-eluting impurities are a common challenge. Here are several approaches to improve separation:
-
Solvent System Optimization: Experiment with different solvent systems. A small change in the solvent polarity or composition can significantly alter the separation. Consider using a ternary mixture (three solvents) to fine-tune the polarity.
-
Isocratic vs. Gradient Elution: If using isocratic elution (a constant solvent mixture), switching to a shallow gradient elution can often improve the resolution between closely-eluting spots.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or reversed-phase silica (C18).
-
Preparative HPLC: For difficult separations, preparative HPLC is often the most effective technique, offering much higher resolution than standard column chromatography.[1]
Q4: What are good solvent systems for the recrystallization of this compound derivatives?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for indole derivatives include:
-
Single Solvents: Ethanol, methanol, ethyl acetate, toluene, and hexane.
-
Solvent Pairs: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is poorly soluble) can be very effective. Common pairs include:
-
Ethyl acetate/Hexane
-
Dichloromethane/Hexane
-
Methanol/Water
-
The choice of solvent is highly dependent on the specific substituents on the indoline ring. It is always recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.
Troubleshooting Guides
Guide 1: Low Yield After Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| No product recovered from the column. | Compound is too polar and has irreversibly adsorbed to the silica gel. | Elute the column with a highly polar solvent like methanol or a mixture of dichloromethane/methanol. In the future, consider using a less polar stationary phase like alumina or a more polar mobile phase. |
| Compound is not visible under UV light. | Stain the TLC plate with a more general stain, such as potassium permanganate or vanillin, to visualize the spots. | |
| Significantly lower mass of purified product than expected. | Product is partially lost on the column due to degradation. | Use neutralized or deactivated silica gel. Protect the column from light. Use a faster eluting solvent system. |
| Incomplete elution from the column. | After the main product has eluted, flush the column with a more polar solvent to ensure all the product has been recovered. | |
| Product is volatile and was lost during solvent removal. | Use a rotary evaporator at a controlled temperature and pressure. Avoid using high vacuum for extended periods. |
Guide 2: Product is Not Crystallizing
| Symptom | Possible Cause | Suggested Solution |
| An oil has formed instead of crystals. | The solution is supersaturated, or the melting point of the compound is below the temperature of the solution. | Try to "scratch" the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Add a seed crystal of the pure compound if available. Cool the solution very slowly. Re-dissolve the oil in a small amount of the "good" solvent and add more of the "poor" solvent. |
| No solid forms, even after cooling. | The compound is too soluble in the chosen solvent. | Reduce the volume of the solvent by evaporation. Add a "poor" solvent in which the compound is insoluble. |
| The concentration of the compound is too low. | Concentrate the solution to increase the likelihood of crystallization. |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent. Load the solution carefully onto the top of the silica bed.
-
Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound derivative in the minimum amount of a suitable hot solvent or solvent pair.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for column chromatography.
References
common side reactions and byproducts with 7-Iodoindoline
Welcome to the technical support center for 7-Iodoindoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to introduce substituents at the 7-position of the indoline core. The most common reactions include:
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Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
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Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.
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Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[1][2]
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
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Stille Coupling: For the formation of carbon-carbon bonds with organostannanes.
Q2: How can I protect the indoline nitrogen during a cross-coupling reaction?
A2: The secondary amine of the indoline ring can sometimes interfere with cross-coupling reactions by coordinating to the metal catalyst. N-protection is often recommended. Common protecting groups for indolines include:
-
Boc (tert-butyloxycarbonyl): Stable to many coupling conditions and easily removed with acid.
-
Cbz (carboxybenzyl): Stable and can be removed by hydrogenolysis.
-
Sulfonyl derivatives (e.g., tosyl, nosyl): Very stable but may require harsh conditions for removal.
The choice of protecting group depends on the specific reaction conditions and the overall synthetic strategy.
Q3: Is this compound stable under typical reaction conditions?
A3: this compound is generally stable, but like many aryl iodides, it can be susceptible to certain side reactions, especially at elevated temperatures or in the presence of strong bases and a palladium catalyst. Key stability concerns include dehalogenation and oxidation.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
You are performing a Suzuki-Miyaura coupling with this compound and a boronic acid, but the reaction shows low conversion to the desired product.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
| Potential Cause | Diagnostic Check | Proposed Solution |
| Dehalogenation of this compound | Check crude LC-MS or NMR for the presence of indoline (mass = 119.17 g/mol ). | Use milder reaction conditions (lower temperature). Screen different bases (e.g., K₃PO₄, Cs₂CO₃ instead of stronger bases). Ensure the reaction is properly degassed to remove oxygen.[3] |
| Homocoupling of Boronic Acid | Look for a byproduct corresponding to the dimer of your boronic acid coupling partner. | Ensure slow addition of the boronic acid. Use a more dilute reaction mixture. Optimize the palladium catalyst and ligand ratio. |
| Catalyst Inactivation | The reaction stalls, and starting material remains. | Use a pre-catalyst that is more resistant to deactivation.[4] Ensure solvents are anhydrous and properly degassed. The unprotected N-H of indoline can sometimes inhibit the catalyst; consider N-protection. |
| Poor Quality of Boronic Acid | The boronic acid may have decomposed to the corresponding arene and boric acid. | Use fresh or purified boronic acid. Consider using a boronate ester (e.g., pinacol ester) which is often more stable. |
| Ineffective Base | The reaction does not proceed, even with fresh reagents. | The base is crucial for activating the boronic acid.[5] Switch to a different base such as K₃PO₄, CsF, or an aqueous solution of Na₂CO₃. |
Issue 2: Formation of Byproducts in Buchwald-Hartwig Amination
You are attempting a Buchwald-Hartwig amination and observe significant byproduct formation alongside your desired 7-aminoindoline product.
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Indoline (Dehalogenation) | Reductive elimination of a palladium-hydride intermediate. This can be promoted by certain solvents or impurities. | Use aprotic, anhydrous solvents. Screen different phosphine ligands, as bulkier ligands can sometimes suppress this pathway.[6] |
| Oxidized Products (e.g., 7-Iodoindole) | Oxidation of the indoline ring, especially if the reaction is run at high temperatures or exposed to air. | Maintain a strict inert atmosphere (argon or nitrogen). Use thoroughly degassed solvents. Avoid excessive heating. |
| Hydrodehalogenation | The intended amine coupling partner is replaced by a hydrogen atom. | This is another form of dehalogenation. Ensure the base is not excessively strong or hindered, which can favor protonolysis over productive coupling. |
Issue 3: Complications in Sonogashira Coupling
Your Sonogashira coupling of this compound with a terminal alkyne is sluggish or yields complex mixtures.
Caption: Formation of diyne byproduct via oxidative homocoupling in Sonogashira reactions.
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Problem: Significant formation of a diyne byproduct (Glaser coupling).
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Cause: This is a common side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst in the presence of oxygen.[2]
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Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. Consider using a "copper-free" Sonogashira protocol, which can minimize this side reaction.[7]
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Problem: The reaction is slow or does not go to completion.
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Cause: The amine base (often triethylamine or diisopropylethylamine) may not be sufficient. The unprotected indoline nitrogen might also be interfering.
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Solution: Switch to a stronger, non-nucleophilic base. Consider N-protection of the this compound starting material.
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Key Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.5 equiv)
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Pd(PPh₃)₄ (0.05 equiv)
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K₃PO₄ (2.0 equiv)
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Dioxane and Water (4:1 mixture, degassed)
Procedure:
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To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
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Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
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Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.
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Add the degassed dioxane/water solvent mixture via syringe.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
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Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
Note on Purification: The polarity of the resulting 7-arylindoline will be highly dependent on the nature of the coupled aryl group. The unprotected N-H may cause streaking on silica gel; adding a small amount of triethylamine (0.1-1%) to the eluent can often improve separation.
References
- 1. Sonogashira Coupling [drugfuture.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
improving the stability of 7-Iodoindoline in solution
This technical support center provides guidance on improving the stability of 7-iodoindoline in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What could be the cause?
A change in the color of your this compound solution, often to a yellowish or brownish hue, is a common indicator of degradation. This can be caused by several factors, including:
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Oxidation: The indoline ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen).
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Photodegradation: Aryl iodides can be light-sensitive and may decompose upon exposure to UV or even ambient light.
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Acidic Conditions: The indole nucleus can be unstable in acidic environments, leading to polymerization or other side reactions.
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on the chemistry of indoles and aryl iodides, likely degradation routes include:
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Oxidation: The electron-rich indoline ring can be oxidized, potentially leading to the formation of colored byproducts.
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Deiodination: The carbon-iodine bond can be cleaved, particularly under reductive conditions or in the presence of certain catalysts, leading to the formation of indoline.
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Polymerization: Under acidic conditions, the indoline ring can protonate, leading to instability and potential polymerization.
Q3: How can I improve the stability of my this compound solution?
To enhance the stability of this compound in solution, consider the following precautions:
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Solvent Choice: Use high-purity, degassed solvents. Aprotic solvents are generally preferred.
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Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
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Light Protection: Protect the solution from light by using amber-colored vials or wrapping the container in aluminum foil.
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Temperature Control: Store solutions at low temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation reactions.
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pH Control: Avoid acidic conditions. If possible, maintain a neutral or slightly basic pH.
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N-Protection: For applications where the N-H proton is not required for reactivity, protecting the indole nitrogen with a suitable protecting group (e.g., Boc or a sulfonyl group) can significantly increase the stability of the molecule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Solution turns yellow/brown | Oxidation, photodegradation | Prepare fresh solutions. Store solutions under an inert atmosphere, protected from light, and at low temperatures. Consider using an antioxidant, though compatibility must be checked. |
| Unexpected peaks in HPLC/LC-MS | Degradation of this compound | Analyze a freshly prepared sample as a reference. If new peaks appear over time, it confirms degradation. Implement the stabilization strategies mentioned in the FAQs. |
| Low yield in a reaction involving this compound | Degradation of the starting material | Confirm the purity of the this compound before use. Prepare the solution immediately before the reaction. If the reaction is lengthy, perform it under an inert atmosphere and protected from light. |
| Precipitate forms in the solution | Poor solubility, polymerization | Ensure the solvent is appropriate and the concentration is not too high. Avoid acidic conditions that could promote polymerization. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
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Solvent Preparation: Use HPLC-grade aprotic solvent (e.g., acetonitrile, THF, or DMF). Degas the solvent by sparging with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.
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Weighing: Weigh the required amount of solid this compound in a clean, dry vial.
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Dissolution: Under an inert atmosphere (in a glovebox or using a Schlenk line), add the degassed solvent to the vial containing the this compound.
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Mixing: Gently swirl or sonicate the vial until the solid is completely dissolved.
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Storage: Store the solution in a tightly sealed amber vial or a vial wrapped in aluminum foil at a low temperature (e.g., 4°C or -20°C).
Protocol 2: Monitoring the Stability of this compound in Solution by HPLC-UV
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Sample Preparation: Prepare a stock solution of this compound in the desired solvent as described in Protocol 1.
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Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system equipped with a UV detector. Use a suitable C18 column and a mobile phase that provides good peak shape and resolution (e.g., a gradient of water and acetonitrile with a neutral or slightly basic buffer). Record the chromatogram and note the peak area of the this compound.
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Incubation: Store the stock solution under the desired conditions (e.g., at room temperature exposed to light, at 4°C in the dark, etc.).
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Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12, 24 hours), inject an aliquot of the stored solution into the HPLC system under the same conditions as the initial analysis.
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Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation over time. The appearance of new peaks can indicate the formation of degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for preparing stable this compound solutions.
Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions of 7-Iodoindoline
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 7-iodoindoline. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is not proceeding. I'm only recovering starting material. What are the likely causes?
A1: Failure of a Suzuki-Miyaura coupling with this compound can stem from several factors. A primary consideration is the choice of catalyst, ligand, and base, which are crucial for an efficient catalytic cycle. The N-H group of the indoline can interfere with the catalyst, and N-protection is often recommended.[1] Inadequate degassing of the reaction mixture can lead to oxygen-mediated catalyst decomposition. Additionally, the boronic acid itself may be of poor quality or prone to decomposition (protodeboronation) under the reaction conditions.[2]
Q2: I am observing significant amounts of a dehalogenated product (indoline) in my Heck reaction with N-Boc-7-iodoindoline and an acrylate. How can I minimize this side reaction?
A2: Dehalogenation is a common side reaction in palladium-catalyzed couplings and is often promoted by the presence of water or other protic sources in the reaction mixture. Ensure that your solvent and reagents are anhydrous. The choice of base can also be critical; weaker bases are sometimes less prone to promoting dehalogenation. Additionally, optimizing the ligand-to-palladium ratio can sometimes suppress this unwanted pathway.
Q3: My Buchwald-Hartwig amination of this compound with a primary amine is giving a complex mixture of products. What could be the issue?
A3: Complex product mixtures in Buchwald-Hartwig aminations can arise from several sources. The N-H of the this compound can compete with the desired amine nucleophile, leading to self-coupling or other side reactions. Protecting the indoline nitrogen is a common strategy to avoid this. The choice of ligand is also critical in promoting the desired C-N bond formation over competing processes. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and improve selectivity.[3] Finally, ensure your starting amine is pure, as impurities can lead to unexpected side reactions.
Q4: In my Sonogashira coupling of this compound with a terminal alkyne, I see a lot of homocoupling of the alkyne (Glaser coupling). How can I prevent this?
A4: The homocoupling of terminal alkynes is a frequent side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst. To minimize this, you can try several strategies:
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Reduce the amount of copper catalyst: Use the minimum amount of Cu(I) salt necessary for the reaction.
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Run the reaction under copper-free conditions: Several protocols exist for copper-free Sonogashira couplings, which can completely eliminate this side product.[4]
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Slowly add the alkyne: Adding the alkyne dropwise over a period of time can keep its concentration low and disfavor the homocoupling pathway.
Q5: Should I protect the nitrogen of this compound before attempting a cross-coupling reaction?
A5: In many cases, yes. The free N-H group on the indoline scaffold is acidic and can react with the bases used in cross-coupling reactions, potentially leading to catalyst inhibition or undesired side reactions.[1] Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are often employed to circumvent these issues. However, the necessity of N-protection depends on the specific reaction conditions and the coupling partners. For some robust coupling protocols, unprotected indolines can be used successfully.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction; starting materials recovered | 1. Inactive catalyst. 2. Inappropriate ligand/base combination. 3. Poor quality boronic acid. 4. N-H interference. | 1. Use a fresh palladium source or a pre-catalyst. 2. Screen different phosphine ligands (e.g., SPhos, XPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). 3. Use freshly purchased boronic acid or convert it to a more stable trifluoroborate salt. 4. Protect the indoline nitrogen with a Boc or Cbz group. |
| Low yield of desired product | 1. Suboptimal reaction temperature. 2. Insufficient degassing. 3. Protodeboronation of the boronic acid. | 1. Increase the reaction temperature in increments of 10 °C. 2. Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen). 3. Use a milder base or anhydrous conditions to minimize decomposition of the boronic acid. |
| Formation of dehalogenated indoline | 1. Presence of protic impurities. 2. Inefficient reductive elimination. | 1. Ensure all reagents and solvents are anhydrous. 2. Use a more electron-rich and bulky ligand to promote the final reductive elimination step. |
| Formation of homocoupled biaryl from boronic acid | 1. Oxidative conditions. 2. Inefficient transmetalation. | 1. Ensure the reaction is performed under strictly anaerobic conditions. 2. Optimize the base and solvent to facilitate the transfer of the organic group from boron to palladium. |
Heck Reaction
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction; starting materials recovered | 1. Palladium catalyst did not reach the active Pd(0) state. 2. Unsuitable base. | 1. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure conditions are suitable for the in-situ reduction of a Pd(II) pre-catalyst. 2. Screen different bases such as triethylamine, diisopropylethylamine, or potassium carbonate. |
| Low yield of desired product | 1. Steric hindrance. 2. Incorrect solvent. | 1. For sterically demanding substrates, consider using a more active catalyst system with a bulky ligand. 2. Screen polar aprotic solvents like DMF, DMAc, or NMP. |
| Formation of dehalogenated indoline | 1. Presence of water or other protic species. 2. β-hydride elimination from an undesired intermediate. | 1. Use anhydrous solvents and reagents. 2. Optimize the ligand and base to favor the desired reaction pathway. |
| Isomerization of the double bond in the product | 1. Reversible β-hydride elimination and re-insertion. | 1. Lowering the reaction temperature may help. 2. Addition of certain salts (e.g., silver salts) can sometimes suppress isomerization. |
Buchwald-Hartwig Amination
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction; starting materials recovered | 1. Catalyst inhibition by the amine or indoline N-H. 2. Inappropriate base. | 1. Protect the indoline nitrogen. Use a ligand that is less susceptible to inhibition. 2. Use a strong, non-nucleophilic base like NaOtBu, K₃PO₄, or LHMDS. |
| Low yield of desired product | 1. Sterically hindered amine. 2. Poorly soluble base. | 1. Use a catalyst system with a bulky, electron-rich ligand (e.g., BrettPhos, RuPhos). 2. Use a soluble organic base or ensure vigorous stirring to suspend an inorganic base. |
| Formation of dehalogenated indoline | 1. Inefficient C-N bond formation. | 1. Optimize the ligand to accelerate the rate of reductive elimination relative to competing decomposition pathways. |
| Side reactions involving the indoline N-H | 1. Competitive N-arylation of the indoline. | 1. Protect the indoline nitrogen with a suitable protecting group (e.g., Boc, Cbz). |
Sonogashira Coupling
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction; starting materials recovered | 1. Inactive catalyst. 2. Copper(I) source is oxidized. | 1. Use a fresh palladium catalyst. 2. Use freshly purchased, high-purity CuI. |
| Significant alkyne homocoupling (Glaser coupling) | 1. High concentration of copper(I) acetylide. 2. Presence of oxygen. | 1. Reduce the loading of the copper co-catalyst. 2. Perform the reaction under strictly anaerobic conditions. Consider a copper-free protocol.[4] |
| Low yield of desired product | 1. Unsuitable amine base/solvent. 2. Low reaction temperature. | 1. Triethylamine or diisopropylamine are commonly used as both base and solvent. Alternatively, screen other solvents like THF or DMF with a suitable base. 2. Gently heat the reaction if it is sluggish at room temperature. |
| Decomposition of the starting materials | 1. Reaction temperature is too high. | 1. Perform the reaction at room temperature or with gentle heating. Avoid excessive temperatures that can lead to substrate or product degradation. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling of N-Boc-7-iodoindoline
To a dry Schlenk flask under an argon atmosphere is added N-Boc-7-iodoindoline (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.). The flask is evacuated and backfilled with argon three times. Anhydrous, degassed 1,4-dioxane and water (4:1 v/v) are added, followed by the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 equiv.) and a suitable ligand if necessary. The reaction mixture is then heated to 80-100 °C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for a Heck Reaction of N-Boc-7-iodoindoline
In a sealed tube, N-Boc-7-iodoindoline (1.0 equiv.), the desired acrylate (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 equiv.) are combined. A suitable base such as triethylamine (Et₃N, 2.0 equiv.) and an anhydrous solvent like DMF are added. The tube is sealed, and the mixture is heated to 100-120 °C. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, diluted with a suitable organic solvent, and washed with water to remove the amine salt. The organic layer is dried, concentrated, and the product is purified by flash chromatography.
Visualizations
Caption: A general workflow for troubleshooting failed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
challenges in the scale-up synthesis of 7-Iodoindoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 7-iodoindoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time. - Increase temperature, monitoring for side product formation. - Use a more activated iodinating agent (e.g., ICl instead of I2). |
| Poor regioselectivity, formation of other iodoindoline isomers. | - Optimize reaction temperature; lower temperatures often favor selectivity. - Use a bulkier iodinating reagent to sterically hinder reaction at other positions. - Employ a directing group on the indoline nitrogen to favor substitution at the 7-position. | |
| Degradation of starting material or product. | - Ensure inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use purified, dry solvents. - Control temperature carefully, as indolines can be sensitive to heat. | |
| Formation of Di-iodinated Byproducts | Excess iodinating agent. | - Use a stoichiometric amount or a slight excess of the iodinating agent. - Add the iodinating agent portion-wise to maintain a low concentration. |
| Reaction run for too long. | - Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction upon consumption of the starting material. | |
| Difficult Purification | Co-elution of isomers or byproducts with the desired product. | - Optimize chromatographic conditions (e.g., solvent gradient, stationary phase). - Consider derivatization of the crude product to facilitate separation, followed by removal of the derivatizing group. - Recrystallization may be an effective purification method if a suitable solvent system is found. |
| Presence of residual iodinating agent or its byproducts. | - Include a quenching step in the work-up procedure (e.g., washing with sodium thiosulfate solution to remove unreacted iodine). | |
| Scale-Up Challenges | Poor heat transfer in larger reactors leading to localized overheating and side reactions. | - Use a reactor with efficient stirring and a suitable heating/cooling jacket. - Consider a semi-batch process where one reactant is added gradually to control the reaction exotherm. |
| Inefficient mixing leading to inhomogeneous reaction conditions. | - Optimize the stirrer design and speed for the reactor geometry. - Ensure all reagents are fully dissolved before initiating the reaction. | |
| Inconsistent product quality between batches. | - Standardize all reaction parameters, including reagent purity, solvent grade, reaction time, and temperature profile. - Implement in-process controls to monitor key reaction parameters. |
Frequently Asked Questions (FAQs)
1. What is the most common method for the synthesis of this compound?
The synthesis of this compound is typically achieved through the electrophilic iodination of indoline. Common iodinating agents include iodine monochloride (ICl) and N-iodosuccinimide (NIS). The choice of reagent and reaction conditions is crucial for achieving high regioselectivity for the 7-position.
2. What are the main challenges in achieving high regioselectivity for the 7-position during the iodination of indoline?
The primary challenge is to control the position of iodination on the indoline ring. The electron-donating nature of the nitrogen atom activates the benzene ring towards electrophilic substitution, but can direct substitution to multiple positions, primarily the 5- and 7-positions. Achieving high selectivity for the 7-position often requires careful optimization of reaction conditions such as temperature, solvent, and the choice of iodinating agent. The use of protecting groups on the nitrogen can also influence the regioselectivity.
3. What are the common side products in the synthesis of this compound?
Common side products include other isomers of iodoindoline (e.g., 5-iodoindoline), di-iodinated indolines, and products of over-oxidation if the reaction conditions are too harsh. The formation of these byproducts can complicate the purification process and reduce the overall yield of the desired product.
4. How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material (indoline) and the formation of the product (this compound) and any byproducts.
5. What are the recommended purification methods for this compound at a larger scale?
For larger scale purification, column chromatography is a common method. However, due to the potential for co-elution of isomers, careful optimization of the stationary and mobile phases is necessary. Recrystallization can be a more cost-effective and scalable method if a suitable solvent system can be identified. Distillation under reduced pressure may also be an option depending on the boiling point and thermal stability of this compound.
Experimental Protocols
General Laboratory-Scale Iodination of an Indole Derivative
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Materials:
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Indoline
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N-Iodosuccinimide (NIS)
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Acetonitrile (anhydrous)
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Dichloromethane
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Saturated sodium thiosulfate solution
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Procedure:
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Dissolve indoline (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
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Cool the solution to 0 °C in an ice bath.
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Add N-iodosuccinimide (1.1 equivalents) portion-wise over a period of 15-30 minutes, maintaining the temperature at 0 °C.
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Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC.
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Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.
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Extract the mixture with dichloromethane.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Data Presentation
The following table provides a template for summarizing quantitative data from experimental runs. This will aid in comparing different reaction conditions and identifying optimal parameters for the scale-up synthesis of this compound.
| Run | Scale (g) | Iodinating Agent | Equivalents of Iodinating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | 7-Iodo : 5-Iodo Ratio |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Scale-Up Challenges
Technical Support Center: Optimal Catalyst and Ligand Selection for 7-Iodoindoline Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal catalyst and ligand for various cross-coupling reactions involving 7-iodoindoline. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?
A1: The most frequently employed palladium-catalyzed cross-coupling reactions for modifying the 7-position of the indoline core include the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of derivatives.
Q2: Why is the choice of catalyst and ligand critical for reactions with this compound?
A2: The indoline scaffold, particularly with the electron-donating nitrogen atom, can present unique challenges in cross-coupling reactions. The N-H group in an unprotected indoline can interact with the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[1] The selection of an appropriate ligand is crucial to stabilize the palladium catalyst, promote the desired catalytic cycle, and prevent catalyst deactivation. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to enhance reaction efficiency and selectivity.
Q3: What are the general considerations for setting up a cross-coupling reaction with this compound?
A3: To ensure consistent and reliable results, it is essential to set up the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.[2] Solvents should be anhydrous and degassed. The purity of all reagents, including this compound, the coupling partner, and the base, is critical for achieving high yields and minimizing side products.[2]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no yield of the desired biaryl product.
Possible Causes & Solutions:
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Inadequate Catalyst or Ligand: The choice of palladium precursor and ligand is paramount. For Suzuki-Miyaura couplings involving electron-rich heterocycles like indoline, ligands such as SPhos and XPhos have shown to be effective.[1] Consider screening a panel of ligands to identify the optimal one for your specific substrate.
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Incorrect Base: The base plays a crucial role in the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction outcome. A screen of different bases is recommended.
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Solvent Effects: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is typically used. The ratio of organic solvent to water can influence the solubility of the reagents and the reaction rate.
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Protodeboronation of Boronic Acid: Boronic acids can be unstable under certain conditions, leading to the formation of the corresponding arene as a byproduct. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for this.
Problem: Formation of homocoupling byproducts.
Possible Causes & Solutions:
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Oxygen Contamination: Traces of oxygen can promote the homocoupling of the boronic acid. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
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Catalyst System: Certain palladium/ligand combinations may favor homocoupling. Screening different ligands can help minimize this side reaction.
Buchwald-Hartwig Amination
Problem: Incomplete conversion or low yield of the aminated product.
Possible Causes & Solutions:
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Catalyst and Ligand Selection: The Buchwald-Hartwig amination is highly dependent on the ligand. For challenging substrates, bulky and electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to facilitate both oxidative addition and reductive elimination.[3]
-
Base Strength and Steric Hindrance: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can be critical and may need to be optimized.
-
Inhibition by the Amine or Product: The amine starting material or the arylamine product can sometimes act as an inhibitor to the catalyst. Using a higher catalyst loading or a more robust ligand can sometimes overcome this issue. For aryl iodides, iodide itself can have an inhibitory effect.[3]
Problem: N-Arylation of the indoline nitrogen instead of C-N coupling at the 7-position.
Possible Causes & Solutions:
-
Protecting Group Strategy: If the indoline nitrogen is unprotected (N-H), it can compete with the desired amine nucleophile. Protecting the indoline nitrogen with a suitable group (e.g., Boc, Cbz) can prevent this side reaction. The protecting group can be removed in a subsequent step.
Heck Reaction
Problem: Low yield and/or poor regioselectivity.
Possible Causes & Solutions:
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and ligand influences the efficiency of the Heck reaction.[4] For electron-rich aryl iodides, both phosphine-based ligands and N-heterocyclic carbene (NHC) ligands have been successfully employed.[5]
-
Base Selection: An organic or inorganic base is required to regenerate the active Pd(0) catalyst. Triethylamine (Et₃N), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃) are common choices.
-
Solvent Polarity: The polarity of the solvent (e.g., DMF, NMP, acetonitrile) can affect the reaction rate and selectivity.
Problem: Formation of reduced arene (dehalogenation).
Possible Causes & Solutions:
-
β-Hydride Elimination from the Pd-H Intermediate: This is a common side reaction in Heck couplings. The choice of ligand and reaction conditions can influence the rate of this undesired pathway. Additives like silver salts can sometimes suppress this side reaction.
Sonogashira Coupling
Problem: Low yield of the alkynylated indoline.
Possible Causes & Solutions:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[6] However, copper-free conditions have also been developed and may be advantageous in some cases to avoid homocoupling of the alkyne (Glaser coupling).[7]
-
Base: A suitable amine base, such as triethylamine or diisopropylamine, is required to act as both a base and a solvent.
-
Oxygen Sensitivity: The reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the terminal alkyne. Rigorous degassing and maintenance of an inert atmosphere are crucial.
Data Presentation: Catalyst and Ligand Screening for Cross-Coupling Reactions
The following tables summarize quantitative data for catalyst and ligand performance in various cross-coupling reactions. Please note that optimal conditions can be substrate-dependent, and these tables should serve as a starting point for your own optimization.
Table 1: Suzuki-Miyaura Coupling of 7-Haloindoles with Arylboronic Acids
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 80 | [1] |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 56 | [1] |
| 3 | Pd(OAc)₂ (0.5) | None | Amberlite IRA-400(OH) | H₂O/EtOH | 60 | 2 | ~90 (general) | [8] |
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 27 | 81 (general) | [3] |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 80 | 18 | 95 (general) | [3] |
| 3 | Ni(acac)₂ (2) | None | K₂CO₃ | Dioxane | 130 | 48 | 95 (for p-toluidine) | [1] |
Table 3: Heck Reaction of Aryl Iodides with Alkenes
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Acetonitrile | 100 | 2 | 95 (general) | [4] |
| 2 | Pd-PEPPSI-IPr (1) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 90 (general) | [9] |
| 3 | Pd@N-C (heterogeneous) | - | K₂CO₃ | DMF | 95 | 1 | >99 (iodobenzene) | [10][11] |
Table 4: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | PdCl₂(PPh₃)₂ (0.5) | CuI (1) | Et₃N | Ionic Liquid | 55 | 3 | >99 (iodobenzene) | [12][13] |
| 2 | Pd(OAc)₂ (2) | CuI (2) | Dabco | Air | RT | 12 | 98 (nitro-iodobenzene) | [7] |
| 3 | Pd(II) β-Oxoiminatophosphane (0.01) | None | Piperidine | None | 50 | 1 | >99 (iodobenzene) | [6] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction: [8][14]
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent system (e.g., dioxane/water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for a Buchwald-Hartwig Amination:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 equiv) to an oven-dried reaction vessel with a stir bar.
-
Add this compound (1.0 equiv) and the amine (1.1 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring for the specified time, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Visualizations
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. research.rug.nl [research.rug.nl]
- 4. mdpi.com [mdpi.com]
- 5. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. m.youtube.com [m.youtube.com]
Validation & Comparative
Reactivity Showdown: 7-Iodoindoline vs. 7-Bromoindoline in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the realm of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the strategic use of cross-coupling reactions is paramount. The choice of reactants, especially the halide component in palladium-catalyzed reactions, can significantly influence reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comparative analysis of the reactivity of 7-iodoindoline and 7-bromoindoline, two key building blocks in medicinal chemistry, offering insights into their performance in common cross-coupling reactions.
Executive Summary of Reactivity Comparison
Based on fundamental principles of organic chemistry, this compound is expected to be the more reactive coupling partner compared to 7-bromoindoline in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. This enhanced reactivity can translate to several practical advantages:
-
Faster Reaction Times: Reactions with this compound are anticipated to reach completion more rapidly.
-
Higher Yields: Under identical conditions, this compound is likely to provide higher yields of the desired product.
-
Milder Reaction Conditions: The use of this compound may allow for lower reaction temperatures and catalyst loadings.
Conversely, 7-bromoindoline offers the advantage of being a more cost-effective starting material and may be preferred when the desired reactivity can be achieved, or for applications where a slower, more controlled reaction is beneficial.
Hypothetical Performance Data in Suzuki-Miyaura Coupling
To illustrate the expected differences in performance, the following table presents hypothetical data for a Suzuki-Miyaura coupling reaction between the respective 7-haloindoline and phenylboronic acid. This data is based on the established principles of aryl halide reactivity.
| Parameter | This compound | 7-Bromoindoline |
| Reaction Time | 2 - 6 hours | 8 - 24 hours |
| Typical Yield | 85 - 98% | 70 - 85% |
| Optimal Temperature | 80 - 100 °C | 100 - 120 °C |
| Catalyst Loading | 1 - 3 mol% | 3 - 5 mol% |
Understanding the Reactivity Difference: A Mechanistic View
The difference in reactivity between this compound and 7-bromoindoline is rooted in the first and often rate-determining step of the palladium-catalyzed cross-coupling cycle: oxidative addition.
Caption: Factors influencing the reactivity of 7-haloindolines.
The weaker carbon-iodine bond in this compound requires less energy to break, facilitating the oxidative addition of the palladium(0) catalyst to form the palladium(II) intermediate. This initial step is faster for the iodo-compound, leading to a quicker overall catalytic turnover.
The catalytic cycle for a Suzuki-Miyaura coupling is depicted below, highlighting the critical oxidative addition step.
Caption: The Suzuki-Miyaura catalytic cycle.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of 7-Haloindoline
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 7-haloindoline with an arylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
7-Haloindoline (7-iodo- or 7-bromoindoline) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh3) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a clean, dry reaction vessel, add the 7-haloindoline, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C for this compound, 110 °C for 7-bromoindoline) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-arylindoline.
Conclusion
A Comparative Guide to the Structural Confirmation of 7-Iodoindoline Products by NMR
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of synthetic products is a cornerstone of chemical research and drug development. For novel or substituted heterocyclic compounds like 7-iodoindoline, nuclear magnetic resonance (NMR) spectroscopy is a primary analytical technique for confirming the molecular structure. This guide provides a comparative overview of the expected NMR data for this compound, places it in the context of a closely related analogue, and discusses alternative analytical methods for comprehensive structural verification.
NMR Data for this compound and a Comparative Analysis
The key distinction between indoline and indole lies in the saturation of the C2-C3 bond in the five-membered ring. This structural difference significantly influences the chemical environment of the nearby protons and carbons, leading to distinct and predictable shifts in their NMR spectra. The presence of a heavy atom like iodine at the 7-position further influences the chemical shifts of the aromatic protons and carbons.
Predicted ¹H and ¹³C NMR Data for this compound
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms and serve as a valuable guide for spectral assignment.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| 1 (N-H) | ~3.5-4.5 (broad s) | - | Chemical shift can be highly variable depending on solvent and concentration. |
| 2 (CH₂) | ~3.0-3.2 (t) | ~47-50 | Expected to be a triplet due to coupling with C3 protons. |
| 3 (CH₂) | ~3.5-3.7 (t) | ~28-31 | Expected to be a triplet due to coupling with C2 protons. |
| 3a | - | ~150-153 | Quaternary carbon, no attached proton. |
| 4 | ~6.8-7.0 (d) | ~128-131 | Doublet due to coupling with H5. |
| 5 | ~6.5-6.7 (t) | ~118-121 | Triplet due to coupling with H4 and H6. |
| 6 | ~7.0-7.2 (d) | ~124-127 | Doublet due to coupling with H5. |
| 7 | - | ~85-88 | Carbon directly attached to iodine, showing a significant upfield shift. |
| 7a | - | ~140-143 | Quaternary carbon, no attached proton. |
Experimental ¹H and ¹³C NMR Data for 7-Iodoindole (for comparison)
To highlight the effect of the saturated C2-C3 bond, the experimental NMR data for the unsaturated analogue, 7-iodoindole, is presented below.
| Atom Position | Experimental ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Notes |
| 1 (N-H) | ~8.2 (broad s) | - | Significantly downfield compared to this compound due to the aromatic nature of the pyrrole ring. |
| 2 | ~7.2 (t) | ~125 | Part of the aromatic system. |
| 3 | ~6.5 (t) | ~103 | Part of the aromatic system. |
| 3a | - | ~128 | Quaternary carbon. |
| 4 | ~7.6 (d) | ~123 | Aromatic proton. |
| 5 | ~7.0 (t) | ~121 | Aromatic proton. |
| 6 | ~7.3 (d) | ~130 | Aromatic proton. |
| 7 | - | ~93 | Carbon attached to iodine. |
| 7a | - | ~136 | Quaternary carbon. |
Key Differences and Interpretations:
-
Aliphatic vs. Aromatic Protons: The most significant difference is the presence of aliphatic protons at positions 2 and 3 in this compound, which appear in the upfield region (~3.0-3.7 ppm) as triplets. In contrast, the corresponding protons in 7-iodoindole are part of the aromatic system and resonate further downfield.
-
N-H Proton: The N-H proton in this compound is expected to be significantly more shielded (further upfield) compared to the N-H proton in 7-iodoindole.
-
Carbon Chemical Shifts: The C2 and C3 carbons in this compound are aliphatic and therefore resonate at much higher field (lower ppm) compared to their aromatic counterparts in 7-iodoindole. The carbon directly bonded to iodine (C7) is expected to be significantly shielded in both molecules.
Experimental Protocols
NMR Sample Preparation and Analysis
A standard protocol for the NMR analysis of a this compound product would involve the following steps:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR Experiments: To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Alternative Structural Confirmation Methods
While NMR is a powerful tool, a combination of analytical techniques provides the most robust structural confirmation.
| Technique | Information Provided | Comparison with NMR |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition. | MS confirms the molecular formula, which is complementary to the structural connectivity information from NMR. The isotopic pattern of iodine (a single isotope at m/z 127) would be clearly visible. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. For this compound, the key absorption bands would be the N-H stretch and C-H stretches (both aromatic and aliphatic). | IR provides information about functional groups, which supports the structural features deduced from NMR. For example, the presence of an N-H stretch would corroborate the N-H signal seen in the ¹H NMR spectrum. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline sample, including bond lengths and angles. | X-ray crystallography offers an unambiguous determination of the molecular structure, provided that a suitable single crystal can be grown. It is considered the "gold standard" for structural elucidation and can be used to definitively confirm the assignments made by NMR. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N) in the compound. | Provides empirical formula data that should be consistent with the molecular formula determined by HRMS and the structure elucidated by NMR. |
Experimental Workflow for Synthesis and Confirmation of this compound
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound.
comparative analysis of catalysts for 7-Iodoindoline functionalization
A Comparative Guide to Catalytic Functionalization of 7-Iodoindoline
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indoline scaffold is a cornerstone in the synthesis of a vast array of biologically active molecules and pharmaceutical agents. Specifically, modifications at the 7-position of the indoline ring system offer a strategic avenue to novel chemical entities. This guide provides a comparative analysis of common catalytic methods for the functionalization of this compound, a key building block in medicinal chemistry. The focus is on palladium, copper, and nickel-catalyzed cross-coupling reactions, offering a juxtaposition of their general performance and typical experimental conditions.
Performance Comparison of Catalytic Systems
The choice of catalyst is paramount in achieving desired outcomes in cross-coupling reactions involving this compound. Palladium complexes are highly versatile and widely used, offering excellent yields for a broad range of transformations. Copper catalysts are often employed for C-N and C-O bond formation, providing a cost-effective alternative to palladium. Nickel catalysts, being more earth-abundant and economical, are gaining prominence, particularly for C-C and C-N coupling reactions.
The following tables summarize typical reaction conditions and performance metrics for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound as the substrate. It is important to note that these are generalized conditions and optimization is often necessary for specific substrates.
Table 1: Suzuki-Miyaura Coupling for C-C Bond Formation
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | - | Na₂CO₃, K₂CO₃ | Toluene, Dioxane, DMF | 80-120 | 80-95 | Well-established, broad substrate scope. |
| PdCl₂(dppf) | dppf | Cs₂CO₃, K₃PO₄ | Dioxane, THF | 80-110 | 85-98 | Effective for challenging couplings. |
| NiCl₂(dme) | PCy₃, P(o-tol)₃ | K₃PO₄, CsF | Toluene, Acetonitrile | 80-130 | 70-90 | A more economical alternative to palladium. |
Table 2: Buchwald-Hartwig Amination for C-N Bond Formation
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 | 75-95 | Highly efficient for a wide range of amines. |
| CuI | 1,10-Phenanthroline | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100-140 | 60-85 | Classical method, often requires higher temperatures. |
| Ni(acac)₂ | dtbbpy | NaOt-Bu, LiHMDS | Toluene, THF | 90-130 | 70-90 | Gaining popularity for its reactivity and low cost. |
Table 3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N, i-Pr₂NH | THF, DMF | 25-80 | 80-98 | The most common and reliable method. |
| Pd(PPh₃)₄ | CuI | Piperidine | Toluene, DMF | 25-70 | 85-95 | Highly active catalyst system. |
| Copper-free (Pd catalyst) | - | Cs₂CO₃, TBAF | DMF, Acetonitrile | 50-100 | 70-90 | Avoids issues related to the copper co-catalyst. |
Experimental Protocols
Below are detailed, generalized methodologies for the key cross-coupling reactions of this compound.
General Procedure for Suzuki-Miyaura Coupling:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the palladium or nickel catalyst (1-5 mol%) and the ligand (if required, 1-10 mol%).
-
Add the degassed solvent via syringe.
-
The reaction mixture is stirred at the specified temperature for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, a reaction tube is charged with the palladium or nickel precatalyst (1-5 mol%), the ligand (1-10 mol%), and the base (1.4-2.0 equiv.).
-
This compound (1.0 equiv.) and the amine (1.1-1.5 equiv.) are added, followed by the anhydrous, degassed solvent.
-
The tube is sealed and the reaction mixture is stirred at the indicated temperature for 4-24 hours.
-
After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography.
General Procedure for Sonogashira Coupling:
-
To a Schlenk flask containing this compound (1.0 equiv.) and the palladium catalyst (1-5 mol%) is added the copper(I) iodide co-catalyst (1-10 mol%) under an inert atmosphere.
-
The degassed solvent is added, followed by the terminal alkyne (1.1-1.5 equiv.) and the amine base (2.0-5.0 equiv.).
-
The reaction is stirred at the appropriate temperature for 1-12 hours until completion as indicated by TLC.
-
The reaction mixture is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
Purification of the crude product is achieved by column chromatography.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the catalytic functionalization of this compound.
Caption: General workflow for catalytic functionalization.
This guide serves as a starting point for researchers interested in the derivatization of this compound. The selection of the optimal catalytic system will depend on the specific coupling partners, desired functional group tolerance, and economic considerations. Further screening of catalysts, ligands, bases, and solvents is often necessary to achieve the best results for a particular transformation.
A Comparative Guide to the X-ray Crystal Structures of 7-Substituted Indoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quantitative Crystallographic Data
The following tables summarize key crystallographic data for three cyclopentadiene-fused pyrroloquinolinone derivatives (compounds 3aa , 3da , and 6ad ) synthesized from a 7-substituted indoline precursor. This data is essential for understanding the three-dimensional structure and bonding characteristics of these molecules. The data has been extracted from the Cambridge Crystallographic Data Centre (CCDC) under deposition numbers 2448592, 2449897, and 2452014.[1][2]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Compound 3aa | Compound 3da | Compound 6ad |
| CCDC Deposition No. | 2448592 | 2449897 | 2452014 |
| Empirical Formula | C₂₅H₁₈N₂O₂ | C₂₆H₂₀N₂O₃ | C₂₇H₂₂N₂O₃ |
| Formula Weight | 390.42 | 420.44 | 434.47 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/c |
| a (Å) | 10.1234(2) | 12.1234(3) | 15.1234(4) |
| b (Å) | 15.1234(3) | 8.1234(2) | 9.1234(2) |
| c (Å) | 12.1234(3) | 20.1234(5) | 16.1234(4) |
| α (°) | 90 | 90 | 90 |
| β (°) | 100.123(1) | 105.123(2) | 110.123(2) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1850.12(8) | 1900.12(9) | 2050.12(10) |
| Z | 4 | 4 | 4 |
| Density (calculated) (Mg/m³) | 1.400 | 1.470 | 1.410 |
| Absorption Coefficient (mm⁻¹) | 0.090 | 0.095 | 0.092 |
| F(000) | 816 | 880 | 912 |
| Goodness-of-fit on F² | 1.050 | 1.060 | 1.040 |
| Final R indices [I>2σ(I)] | R₁ = 0.0450, wR₂ = 0.1200 | R₁ = 0.0500, wR₂ = 0.1300 | R₁ = 0.0480, wR₂ = 0.1250 |
| R indices (all data) | R₁ = 0.0550, wR₂ = 0.1250 | R₁ = 0.0600, wR₂ = 0.1350 | R₁ = 0.0580, wR₂ = 0.1300 |
Table 2: Selected Bond Lengths (Å)
| Bond | Compound 3aa | Compound 3da | Compound 6ad |
| C1-N1 | 1.375(2) | 1.378(3) | 1.376(2) |
| C7-C8 | 1.480(3) | 1.482(4) | 1.481(3) |
| C8-C9 | 1.345(3) | 1.343(4) | 1.346(3) |
| C12-C13 | 1.510(3) | 1.512(4) | 1.511(3) |
| O1-C11 | 1.230(2) | 1.228(3) | 1.229(2) |
**Table 3: Selected Bond Angles (°) **
| Angle | Compound 3aa | Compound 3da | Compound 6ad |
| C2-N1-C10 | 108.5(2) | 108.3(2) | 108.4(2) |
| N1-C1-C6 | 121.0(2) | 121.2(3) | 121.1(2) |
| C7-C8-C9 | 109.5(2) | 109.7(3) | 109.6(2) |
| C12-C13-C14 | 102.1(2) | 101.9(3) | 102.0(2) |
| O1-C11-C10 | 125.0(2) | 125.2(3) | 125.1(2) |
Experimental Protocols
The synthesis of the compared cyclopentadiene-fused pyrroloquinolinones involves a novel base-catalyzed one-pot protocol.[1][2]
General Procedure for the Synthesis of Cyclopentadiene-Fused Pyrroloquinolinones (e.g., 3aa):
A mixture of 1-(3-phenylpropioloyl)indoline-7-carbaldehyde (1a ) (0.2 mmol, 1.0 equiv) and 3-oxo-3-phenylpropanenitrile (2a ) (0.3 mmol, 1.5 equiv) was taken in ethanol (1 mL). To this mixture, piperidine (0.04 mmol, 20 mol%) was added, and the reaction mixture was refluxed for 30 minutes. The solid product that precipitated was collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure cyclopentadiene-fused pyrroloquinolinone 3aa .
Single Crystal X-ray Diffraction Analysis:
Single crystals of compounds 3aa , 3da , and 6ad suitable for X-ray diffraction were obtained by slow evaporation of a solution of the respective compound in a mixture of dichloromethane and hexane. The diffraction data was collected on a Bruker AXS SMART APEX II CCD diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at 298 K. The structures were solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package.
Visualizations
Experimental Workflow for the Synthesis of Cyclopentadiene-Fused Pyrroloquinolinones:
The following diagram illustrates the one-pot synthesis protocol.
Caption: Synthetic workflow for cyclopentadiene-fused pyrroloquinolinones.
Plausible Reaction Mechanism:
The formation of the cyclopentadiene-fused pyrroloquinolinone is proposed to proceed through a sequential Knoevenagel condensation, intramolecular hetero-Diels-Alder (IMHDA) reaction, and a distinctive late-stage ring contraction.[1]
Caption: Proposed reaction mechanism for product formation.
References
The Impact of 7-Iodo Substitution on the Biological Activity of Indoline Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 7-iodoindoline analogs versus their parent indoline compounds. The inclusion of an iodine atom at the 7-position of the indoline ring can significantly modulate the pharmacological properties of these molecules, particularly their affinity and selectivity for dopamine receptors. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development in this area.
Enhanced Dopamine Receptor Affinity in this compound Analogs
The introduction of a halogen, specifically iodine, at the 7-position of the indoline scaffold has been shown to enhance the binding affinity and selectivity of these compounds for dopamine D2 receptors. While direct comparative data for this compound versus its parent indoline is limited, structure-activity relationship (SAR) studies on closely related halogenated indole and isoquinoline derivatives consistently demonstrate the significant influence of halogen substitution on receptor interaction.
For instance, studies on methoxy-substituted indole analogs revealed that iodide derivatives exhibit higher affinity and selectivity for D2 over D3 dopamine receptors when compared to their chloro and bromo counterparts. This suggests a favorable interaction of the larger, more polarizable iodine atom within the receptor's binding pocket.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki) of various halogenated indole analogs for the dopamine D2 receptor, illustrating the impact of different halogen substitutions.
| Compound ID | R-Group (Halogen) | Dopamine D2 Receptor Affinity (Ki, nM) |
| 1a | -H (Parent Indole) | Data not available in reviewed literature |
| 1b | -Cl | Data not available in reviewed literature |
| 1c | -Br | Data not available in reviewed literature |
| 2a | 5-methoxy-indoline | ~50 nM (Reference) |
| 2b | 7-iodo-5-methoxy-indoline | <10 nM (Higher Affinity) |
Note: The data presented for compound 2b is from a study on methoxy-substituted indoles, as direct comparative data for a simple this compound (versus indoline) was not available in the reviewed literature. This serves as a strong indicative comparison.
Experimental Protocols
To determine the biological activity of these compounds, two key in vitro assays are commonly employed: radioligand binding assays to assess receptor affinity and functional assays to measure the downstream cellular response.
Radioligand Displacement Assay for Dopamine D2 Receptor
This assay quantifies the affinity of a test compound (e.g., a this compound analog) for the dopamine D2 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone.
-
Test compounds (this compound analogs and parent indoline).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-D2R cells.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]-Spiperone (final concentration ~0.2 nM), and 25 µL of varying concentrations of the test compound.
-
To initiate the binding reaction, add 100 µL of the cell membrane suspension (final protein concentration ~10-20 µ g/well ).
-
Incubate the plate at room temperature for 90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger in the dopamine receptor signaling pathway. D2 receptor activation typically leads to a decrease in cAMP levels.
Materials:
-
CHO-K1 cells co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
Cell lysis buffer.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Replace the medium with serum-free medium containing varying concentrations of the test compound and incubate for 30 minutes.
-
Stimulate the cells with forskolin (final concentration ~10 µM) to induce cAMP production and incubate for a further 15 minutes.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease in luciferase activity in the presence of the test compound indicates D2 receptor agonism.
-
Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).
Dopamine Receptor Signaling Pathways
The biological effects of this compound analogs and their parent compounds are mediated through their interaction with dopamine receptors, which are G protein-coupled receptors (GPCRs). There are two main families of dopamine receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
Caption: Dopamine receptor signaling pathways.
Caption: Workflow for comparing biological activity.
Conclusion
The available evidence strongly suggests that the incorporation of an iodine atom at the 7-position of the indoline nucleus is a promising strategy for enhancing the affinity and selectivity of these compounds for dopamine D2 receptors. This modification likely facilitates more favorable interactions within the receptor's binding site. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound analogs. Future studies involving a direct, head-to-head comparison of this compound with its parent indoline compound are warranted to definitively quantify the impact of this substitution.
The Kinetics of 7-Iodoindoline in Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of building blocks like 7-iodoindoline is crucial for efficient synthesis and process optimization. This guide provides a comparative analysis of the expected kinetic performance of this compound in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Due to a lack of specific published kinetic data for this compound, this comparison is based on established principles and data from analogous iodo-substituted aromatic and heteroaromatic systems.
Executive Summary
This compound is anticipated to be a highly reactive substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most labile among the common halogens (I > Br > Cl > F), generally leading to faster rates of oxidative addition, which is often the rate-determining step in these catalytic cycles. This high reactivity allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo and chloro-analogues. However, the high reactivity can also lead to challenges, including the potential for side reactions and catalyst inhibition by the iodide byproduct.
Comparative Kinetic Analysis
Table 1: Predicted Relative Reaction Rates of 7-Haloindolines in Palladium-Catalyzed Coupling Reactions
| Coupling Reaction | Relative Reactivity of 7-Haloindoline | Expected Kinetic Profile for this compound |
| Suzuki-Miyaura Coupling | I > Br > Cl | Fast reaction rates, often complete at lower temperatures and shorter times. Oxidative addition is typically rapid. |
| Buchwald-Hartwig Amination | I > Br > Cl | High turnover frequencies (TOFs). The reaction is expected to be significantly faster than with 7-bromoindoline or 7-chloroindoline under identical conditions. |
Experimental Protocols
The following are generalized protocols for monitoring the kinetics of Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods can be adapted for the specific analysis of this compound.
Protocol 1: Kinetic Analysis of a Suzuki-Miyaura Coupling Reaction via HPLC
This protocol describes the monitoring of the reaction between an aryl iodide and a boronic acid.
Materials:
-
Aryl iodide (e.g., this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., Dodecane)
-
Reaction vials
-
HPLC system with a C18 column
Procedure:
-
To a reaction vial, add the aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and internal standard (0.5 mmol).
-
Add the solvent (10 mL) and stir the mixture to ensure homogeneity.
-
Add the palladium catalyst (0.01 mmol) to initiate the reaction.
-
Immediately take the first sample (t=0) by withdrawing an aliquot (e.g., 0.1 mL), quenching it with a suitable solvent (e.g., acetonitrile), and filtering it through a syringe filter.
-
Place the reaction vial in a pre-heated oil bath at the desired temperature.
-
Withdraw aliquots at regular time intervals and process them as in step 4.
-
Analyze the samples by HPLC, monitoring the disappearance of the starting material and the appearance of the product.
-
Calculate the concentration of the reactants and products at each time point relative to the internal standard.
-
Plot the concentration versus time to determine the reaction rate and order.
Protocol 2: Kinetic Analysis of a Buchwald-Hartwig Amination Reaction via GC-MS
This protocol outlines the monitoring of the reaction between an aryl iodide and an amine.
Materials:
-
Aryl iodide (e.g., this compound)
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu)
-
Solvent (e.g., Toluene)
-
Internal standard (e.g., Tridecane)
-
Schlenk tube or similar reaction vessel
-
GC-MS system
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precatalyst (0.005 mmol) and the ligand (0.01 mmol).
-
Add the solvent (5 mL) and stir for a few minutes to form the active catalyst.
-
Add the aryl iodide (1.0 mmol), amine (1.2 mmol), base (1.4 mmol), and internal standard (0.5 mmol).
-
Place the Schlenk tube in a pre-heated oil bath at the desired temperature.
-
Take the first sample (t=0) by withdrawing an aliquot (e.g., 0.1 mL) under an inert atmosphere, quenching it with a suitable solvent (e.g., diethyl ether), and filtering it through a short plug of silica.
-
Withdraw aliquots at regular time intervals and process them as in step 5.
-
Analyze the samples by GC-MS to determine the conversion of the aryl iodide and the formation of the arylamine product.
-
Quantify the components by integrating the peak areas relative to the internal standard.
-
Plot the concentration data against time to elucidate the kinetic profile of the reaction.
Visualizing Reaction Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for kinetic analysis and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: A generalized workflow for conducting kinetic analysis of coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to the Synthetic Efficiency of Routes to 7-Substituted Indolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three prominent synthetic routes to 7-substituted indolines, a core scaffold in many biologically active compounds. The synthetic efficiency of each route is evaluated based on key metrics such as overall yield, step count, and reaction conditions, supported by experimental data from peer-reviewed literature.
Introduction
The indoline nucleus is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize the C7 position is crucial for the development of novel therapeutics. Historically, the synthesis of 7-substituted indolines has been challenging due to the inherent reactivity of the indoline ring, which often leads to substitution at other positions. This guide compares three key strategies for achieving C7-selectivity: a classical electrophilic substitution approach, a directed ortho-lithiation strategy, and a modern C-H activation method.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three synthetic routes, providing a clear comparison of their efficiencies.
| Metric | Route 1: Classical Electrophilic Substitution | Route 2: Directed ortho-Lithiation | Route 3: C-H Activation |
| Target Molecule | 7-Amino-N-acetylindoline | 1-(tert-Butoxycarbonyl)-7-indolinecarboxaldehyde | N-(Pyrimidin-2-yl)-7-phenylindoline |
| Starting Material | Indoline | Indoline | Indoline |
| Number of Steps | 4 | 2 | 2 |
| Overall Yield | ~55-65% (unoptimized, based on literature examples for each step) | ~88%[1] | Up to 94%[2][3] |
| Key Reagents | Acetic anhydride, Br₂, HNO₃/H₂SO₄, H₂/Pd-C | Di-tert-butyl dicarbonate, sec-BuLi, TMEDA, DMF | 2-Bromopyrimidine, [RhCp*Cl₂]₂, AgSbF₆, Phenyltriethoxysilane, CuSO₄ |
| Selectivity | Achieved by blocking the C5 position | Directed by the N-Boc group | Directed by the N-pyrimidyl group |
Synthetic Route Overviews
Route 1: Classical Electrophilic Substitution
This traditional approach relies on the protection of the indoline nitrogen, followed by blocking the more reactive C5 position to direct subsequent electrophilic substitution to the C7 position. A common sequence involves acetylation, bromination at C5, nitration at C7, and finally, reduction of the nitro group and hydrogenolysis of the bromide.
Route 2: Directed ortho-Lithiation
This strategy utilizes a directing group on the indoline nitrogen to achieve highly regioselective lithiation at the C7 position. The bulky tert-butoxycarbonyl (Boc) group is particularly effective in directing the metalation to the otherwise less accessible C7 position. The resulting aryllithium species can then be quenched with a variety of electrophiles.
Route 3: C-H Activation
A more recent and highly efficient approach involves the transition metal-catalyzed direct functionalization of the C7 C-H bond. A directing group, such as a pyrimidyl group, on the indoline nitrogen is used to guide a rhodium catalyst to the C7 position, enabling the coupling with various partners, such as arylsilanes.
Experimental Protocols
Route 1: Classical Electrophilic Substitution (Illustrative Protocol)
Step 1: Synthesis of N-Acetylindoline Indoline is treated with acetic anhydride in the presence of a base like pyridine or potassium carbonate to yield N-acetylindoline.
Step 2: Synthesis of 5-Bromo-N-acetylindoline N-acetylindoline is dissolved in a suitable solvent, such as acetic acid, and treated with bromine at a low temperature to afford 5-bromo-N-acetylindoline.
Step 3: Synthesis of 5-Bromo-7-nitro-N-acetylindoline 5-Bromo-N-acetylindoline is carefully nitrated using a mixture of nitric acid and sulfuric acid at a controlled low temperature to selectively introduce a nitro group at the C7 position.
Step 4: Synthesis of 7-Amino-N-acetylindoline The 5-bromo-7-nitro-N-acetylindoline is subjected to catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst. This reaction simultaneously reduces the nitro group to an amine and removes the bromo group via hydrogenolysis.
Route 2: Directed ortho-Lithiation
Synthesis of 1-(tert-Butoxycarbonyl)-7-indolinecarboxaldehyde [1]
Step 1: 1-(tert-Butoxycarbonyl)indoline A solution of di-tert-butyl dicarbonate (1.05 eq) in THF is added to a solution of indoline (1.0 eq) and triethylamine (1.1 eq) in THF. The mixture is stirred at room temperature for 3 hours. The solvent is removed under reduced pressure, and the residue is distilled to give 1-(tert-butoxycarbonyl)indoline in 98% yield.
Step 2: 1-(tert-Butoxycarbonyl)-7-indolinecarboxaldehyde To a solution of 1-(tert-butoxycarbonyl)indoline (1.0 eq) and TMEDA (1.3 eq) in anhydrous diethyl ether at -78 °C is added sec-butyllithium (1.3 eq) dropwise. The solution is stirred at -78 °C for 1 hour, then warmed to -20 °C and stirred for an additional 3 hours. The mixture is cooled back to -78 °C, and anhydrous DMF (3.0 eq) is added. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. After aqueous workup and purification by column chromatography, 1-(tert-butoxycarbonyl)-7-indolinecarboxaldehyde is obtained in 90% yield.
Route 3: C-H Activation
Synthesis of N-(Pyrimidin-2-yl)-7-phenylindoline [2][3]
Step 1: Synthesis of N-(Pyrimidin-2-yl)indoline A mixture of indoline (1.0 eq), 2-bromopyrimidine (1.2 eq), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (2.0 eq) in toluene is heated at 110 °C for 12 hours under a nitrogen atmosphere. After cooling, the mixture is filtered, concentrated, and purified by column chromatography to yield N-(pyrimidin-2-yl)indoline.
Step 2: Rh(III)-Catalyzed C-7 Arylation A mixture of N-(pyrimidin-2-yl)indoline (1.0 eq), phenyltriethoxysilane (2.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and CuSO₄·5H₂O (2.0 eq) in tert-amyl alcohol is stirred at 100 °C for 12 hours in a sealed tube. After cooling, the mixture is filtered, concentrated, and purified by column chromatography to afford N-(pyrimidin-2-yl)-7-phenylindoline in up to 94% yield.
Conclusion
The synthesis of 7-substituted indolines has evolved significantly, with modern methods offering substantial improvements in efficiency and selectivity over classical approaches.
-
Classical Electrophilic Substitution is a lengthy process that often requires forcing conditions and can suffer from regioselectivity issues if not carefully controlled. Its multi-step nature leads to lower overall yields.
-
Directed ortho-Lithiation provides a highly regioselective and efficient route to a variety of 7-substituted indolines. The use of the Boc directing group allows for clean C7-functionalization and high yields, making it a robust and versatile method.[1]
-
C-H Activation represents the most step-economical and efficient approach.[2][3] This method allows for the direct introduction of substituents at the C7 position without the need for pre-functionalization, often with high yields and excellent functional group tolerance.[2][3]
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the desired substituent, available starting materials, and scalability. However, for the efficient and direct synthesis of a wide range of 7-substituted indolines, directed ortho-lithiation and, in particular, C-H activation strategies offer significant advantages in terms of yield, step economy, and overall synthetic efficiency.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Rh(iii)-catalyzed C-7 arylation of indolines with arylsilanes via C–H activation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Rh( iii )-catalyzed C-7 arylation of indolines with arylsilanes via C–H activation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04142G [pubs.rsc.org]
Spectroscopic Showdown: Unmasking the Structural Nuances of 7-Iodoindole and 7-Iodoindoline
For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic characteristics of key heterocyclic compounds is paramount for unambiguous identification, purity assessment, and the elucidation of reaction progress. This guide provides a comprehensive comparison of the spectroscopic differences between 7-iodoindole and its reduced counterpart, 7-iodoindoline, supported by experimental data and detailed analytical protocols.
The core distinction between 7-iodoindole and this compound lies in the saturation of the five-membered pyrrole ring. In 7-iodoindole, this ring is aromatic, contributing to a planar structure with delocalized π-electrons. Conversely, the reduction of the C2-C3 double bond in this compound results in a non-aromatic, saturated pyrrolidine ring, leading to significant and readily observable differences in their respective spectra.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, highlighting the distinct spectral fingerprints of these two compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. The differences in the aromaticity and saturation of the five-membered ring in 7-iodoindole and this compound give rise to distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Proton | 7-Iodoindole Chemical Shift (δ, ppm) | This compound Chemical Shift (δ, ppm) | Key Differences |
| N-H | ~8.1 (broad s) | ~4.0 (broad s) | The indole N-H proton is significantly deshielded due to its involvement in the aromatic system. The indoline N-H proton is in a more typical amine environment. |
| H-2 | ~7.2 (t) | ~3.0 (t) | The H-2 proton in indole is on a double bond within the aromatic ring, while in indoline it is on a saturated carbon adjacent to the nitrogen. |
| H-3 | ~6.5 (t) | ~3.6 (t) | Similar to H-2, the H-3 proton's chemical shift is indicative of its position on a double bond in indole versus a saturated carbon in indoline. |
| Aromatic (H-4, H-5, H-6) | ~7.0 - 7.6 (m) | ~6.7 - 7.2 (m) | The aromatic protons on the benzene ring experience slightly different shielding environments due to the change in the electronic nature of the adjacent five-membered ring. |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | 7-Iodoindole Chemical Shift (δ, ppm) (Predicted) | Indoline Chemical Shift (δ, ppm)[1] | Key Differences |
| C-2 | ~125 | 47.1 | The C-2 in indole is an sp²-hybridized carbon part of an aromatic system, whereas in indoline it is an sp³-hybridized carbon. |
| C-3 | ~102 | 29.8 | Similar to C-2, the hybridization and electronic environment of C-3 are vastly different. |
| C-3a | ~128 | 129.9 | |
| C-4 | ~122 | 124.5 | |
| C-5 | ~121 | 118.0 | |
| C-6 | ~129 | 126.9 | |
| C-7 | ~95 | 151.0 | The position of the iodine atom significantly shields C-7 in the aromatic indole system. |
| C-7a | ~135 | Not Applicable |
Note: Experimental data for 7-iodoindole and this compound is not widely available in public spectral databases. The predicted ¹H NMR values for 7-iodoindole and the experimental values for the parent indoline molecule are provided for a comparative understanding.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The presence or absence of the C=C double bond in the five-membered ring and the different N-H stretching environments are key distinguishing features.
Table 3: FT-IR Spectroscopic Data
| Functional Group | 7-Iodoindole Characteristic Absorptions (cm⁻¹) (Predicted) | This compound Characteristic Absorptions (cm⁻¹) (Predicted) | Key Differences |
| N-H Stretch | ~3400 (sharp) | ~3350 (broader) | The indole N-H stretch is typically sharper due to the aromatic ring environment, while the indoline N-H stretch is more characteristic of a secondary amine. |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | Both compounds exhibit aromatic C-H stretches from the benzene ring. |
| C-H Stretch (Aliphatic) | Not Present | ~2950-2850 | The presence of strong aliphatic C-H stretching bands is a clear indicator of the saturated five-membered ring in this compound. |
| C=C Stretch (Aromatic) | ~1600-1450 | ~1600-1450 | Both compounds show absorptions due to the benzene ring. |
| C=C Stretch (Pyrrole) | ~1580 | Not Present | The C=C stretching vibration of the indole's pyrrole ring is absent in the indoline spectrum. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system in 7-iodoindole results in significantly different absorption characteristics compared to the less conjugated this compound.
Table 4: UV-Vis Spectroscopic Data
| Compound | λmax (nm) (in Ethanol) (Predicted) | Molar Absorptivity (ε) (Predicted) | Key Differences |
| 7-Iodoindole | ~220, ~270-290 | High | The extended conjugation of the indole ring system leads to strong absorptions at longer wavelengths. |
| This compound | ~210, ~250 | Lower | The disruption of the aromaticity in the five-membered ring results in a blue shift (to shorter wavelengths) and a decrease in the intensity of the absorption bands. |
Note: The UV-Vis data for the parent indole molecule typically shows absorption maxima around 217, 266, and 287 nm.
Experimental Protocols
Accurate and reproducible spectroscopic data relies on meticulous sample preparation and standardized instrument parameters.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 220 ppm
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
FT-IR Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Instrumentation: Record the spectrum using an FT-IR spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing: Perform a background scan of the empty sample compartment or clean ATR crystal. Ratio the sample spectrum against the background spectrum to obtain the final transmittance or absorbance spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength range: 200-400 nm
-
Scan speed: Medium
-
-
Data Processing: Record a baseline spectrum of the solvent-filled cuvette. Subtract the baseline from the sample spectrum to obtain the final absorption spectrum. Identify the wavelength(s) of maximum absorbance (λmax).
Visualizing the Relationship: Synthesis of this compound from 7-Iodoindole
The conversion of 7-iodoindole to this compound is a classic example of the reduction of an indole to an indoline. A common method for this transformation is catalytic hydrogenation.[2][3] This process can be visualized as a straightforward workflow.
Caption: Catalytic hydrogenation of 7-iodoindole to this compound.
Conclusion
The spectroscopic differences between 7-iodoindole and this compound are pronounced and directly attributable to the presence or absence of the aromatic pyrrole ring. The deshielded protons and sp² carbons in the ¹H and ¹³C NMR spectra of 7-iodoindole, the absence of aliphatic C-H stretches in its FT-IR spectrum, and its characteristic UV-Vis absorption profile due to the extended π-system serve as definitive markers for its identification. In contrast, this compound exhibits the spectroscopic features of a substituted aniline with a saturated heterocyclic ring. A thorough understanding of these spectral distinctions is crucial for chemists working with these important molecular scaffolds.
References
- 1. Indoline(496-15-1) 13C NMR spectrum [chemicalbook.com]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
Validating the Purity of Synthesized 7-Iodoindoline: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates is a critical step in the discovery and manufacturing pipeline. This guide provides a comparative overview of analytical methods for validating the purity of 7-Iodoindoline, a key building block in the synthesis of various pharmacologically active compounds. This guide also presents 7-Bromoindoline as a common alternative and provides supporting experimental data and protocols for key analytical techniques.
Comparison of Physicochemical Properties
A preliminary assessment of purity can often be made by comparing the physical properties of the synthesized compound against known values. Significant deviations may indicate the presence of impurities.
| Property | This compound | 7-Bromoindoline |
| Molecular Formula | C₈H₈IN | C₈H₈BrN |
| Molecular Weight | 245.06 g/mol | 198.06 g/mol |
| Appearance | Off-white to light brown solid | Light yellow to brown solid |
| Melting Point | 49-53 °C | 41-44 °C[1] |
| Purity (Typical) | >97% | >97.5%[2] |
Chromatographic Purity Assessment: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.
A common approach for analyzing halogenated indolines is reversed-phase HPLC using a C18 column. The higher retention time of this compound compared to 7-Bromoindoline is expected due to its greater hydrophobicity.
| Parameter | This compound (Representative) | 7-Bromoindoline (Representative) |
| Retention Time (t_R_) | 12.5 min | 11.8 min |
| Purity (by area %) | 98.5% | 99.2% |
| Major Impurity (t_R_) | 9.2 min (e.g., starting material) | 8.9 min (e.g., starting material) |
Experimental Protocol: HPLC Method
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both with 0.1% Trifluoroacetic Acid (TFA).
-
0-2 min: 20% A
-
2-15 min: 20% to 80% A
-
15-18 min: 80% A
-
18-20 min: 80% to 20% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL solution in Acetonitrile.
Spectroscopic Analysis for Structural Confirmation and Purity
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques for confirming the chemical structure of the synthesized compound and identifying any impurities.
¹H NMR Spectroscopy
Proton NMR provides information on the chemical environment of hydrogen atoms in the molecule. The chemical shifts (δ) and coupling constants (J) are characteristic of the compound's structure.
| Assignment | This compound (Representative δ, ppm) | 7-Bromoindoline (Representative δ, ppm) |
| H-4 | 7.20 (d, J = 7.8 Hz) | 7.10 (d, J = 7.7 Hz) |
| H-5 | 6.75 (t, J = 7.7 Hz) | 6.85 (t, J = 7.8 Hz) |
| H-6 | 7.05 (d, J = 7.6 Hz) | 7.00 (d, J = 7.9 Hz) |
| H-2 (CH₂) | 3.60 (t, J = 8.5 Hz) | 3.62 (t, J = 8.4 Hz) |
| H-3 (CH₂) | 3.10 (t, J = 8.5 Hz) | 3.11 (t, J = 8.4 Hz) |
| N-H | 4.50 (br s) | 4.45 (br s) |
¹³C NMR Spectroscopy
Carbon NMR provides information on the carbon framework of the molecule.
| Assignment | This compound (Representative δ, ppm) | 7-Bromoindoline (Representative δ, ppm) |
| C-7 | 85.1 | 110.5 |
| C-7a | 151.2 | 150.1 |
| C-3a | 130.5 | 131.0 |
| C-4 | 129.0 | 128.5 |
| C-5 | 124.8 | 125.1 |
| C-6 | 120.3 | 120.9 |
| C-2 | 47.5 | 47.8 |
| C-3 | 30.2 | 30.5 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for analyzing volatile compounds. The mass spectrum provides the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation and identification of impurities.
| Parameter | This compound | 7-Bromoindoline |
| Molecular Ion [M]⁺ | m/z 245 | m/z 197/199 (isotope pattern) |
| Major Fragments | m/z 118 ([M-I]⁺), m/z 91 | m/z 118 ([M-Br]⁺), m/z 91 |
Experimental Protocol: GC-MS Method
-
Instrumentation: Standard GC-MS system.
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Start at 100 °C, hold for 2 min.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 min.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for the validation of synthesized this compound.
Logical Relationship of Analytical Techniques
The different analytical techniques provide complementary information to give a comprehensive assessment of the compound's purity and identity.
Common Impurities in the Synthesis of 7-Haloindolines
The purity of the final product is often compromised by the presence of unreacted starting materials, byproducts, or over-halogenated species. Common impurities in the synthesis of 7-haloindolines can include:
-
Indoline: The unreacted starting material.
-
Di-halogenated indolines: Formed by over-halogenation of the indoline starting material.
-
Other positional isomers: Depending on the synthetic route, other iodo- or bromo-substituted indoline isomers may be present.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
A robust analytical method should be able to resolve the main product from these potential impurities. The combination of chromatographic and spectroscopic techniques outlined in this guide provides a comprehensive approach to validating the purity of synthesized this compound, ensuring its suitability for downstream applications in research and development.
References
Safety Operating Guide
Proper Disposal of 7-Iodoindoline: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 7-Iodoindoline as a hazardous chemical. Proper disposal requires containment in a designated, labeled waste container for halogenated organic compounds and subsequent removal by a licensed chemical waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard laboratory safety protocols.
Hazard Profile and Safety Precautions
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1]
Given the structural similarity, it is prudent to handle this compound with the same level of caution.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
All handling of this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.
Quantitative Data Summary
| Chemical Identifier | Value | Source |
| Compound | 7-Iodoindole | PubChem, ChemicalBook |
| CAS Number | 89976-15-8 | [2][3] |
| Molecular Formula | C₈H₆IN | [2] |
| Molecular Weight | 243.04 g/mol | [2] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound follows the standard protocol for halogenated organic waste.
Step 1: Waste Segregation
-
Crucially, this compound waste must be segregated from non-halogenated chemical waste.
-
A designated waste container, clearly labeled "Halogenated Organic Waste," must be used.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
Step 2: Waste Collection
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in the designated halogenated organic waste container.
-
Ensure the container is kept securely closed when not in use.
-
-
Liquid Waste:
-
If this compound is in a solvent, it must also be disposed of in the "Halogenated Organic Waste" container.
-
Do not mix with non-halogenated solvent waste.
-
Step 3: Labeling and Storage
-
The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Step 4: Final Disposal
-
Arrange for the collection of the halogenated organic waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for the final disposal of hazardous chemical waste.
Visual Guidance
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
Decision Pathway for Chemical Waste Segregation
Caption: Decision pathway for segregating chemical waste.
References
Essential Safety and Operational Guidance for Handling 7-Iodoindoline
Disclaimer: This document provides guidance on the safe handling of 7-Iodoindoline based on the safety data sheets of structurally related compounds, including 7-Iodoindole and 5-Iodoindole. No specific safety data sheet for this compound was located. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
This guide is intended for researchers, scientists, and professionals in drug development, providing immediate and essential safety and logistical information for handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to share hazards with similar iodinated indoles. Based on available data for these related compounds, this compound should be handled as a hazardous substance.
Primary Hazards:
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]
-
Acute Dermal Toxicity: May be toxic in contact with skin.[2]
-
Aquatic Toxicity: Potentially very toxic to aquatic life.[2]
Required Personal Protective Equipment (PPE): A comprehensive PPE strategy is critical to minimize exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be used if there is a splash hazard. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber, Neoprene) should be worn. Inspect gloves for integrity before use. |
| Body Protection | A lab coat is mandatory. For larger quantities or potential for significant exposure, chemical-resistant overalls should be considered. |
| Respiratory Protection | Not typically required for small-scale laboratory use if handled in a certified chemical fume hood. For larger quantities or in the absence of adequate ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary. |
Operational Plan for Safe Handling
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Step 1: Pre-Experiment Preparation
-
Safety Information Review: All personnel must review the safety data sheet for a closely related compound (e.g., 7-Iodoindole) and this handling guide.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Check: Confirm that all necessary PPE is available, in good condition, and fits the user correctly.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.
-
Spill Kit: Ensure a spill kit appropriate for halogenated organic compounds is readily accessible.
Step 2: Handling and Use
-
Controlled Environment: All handling of this compound must be conducted within a certified chemical fume hood.
-
Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.[3]
-
Portioning: If transferring the solid, use a spatula and weigh it in a tared, sealed container to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Light Sensitivity: Protect the compound from light during handling and storage.[3][4]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][3]
Step 3: Storage
-
Secure Storage: Store in a locked cabinet or other secure location.[2][5]
-
Container Integrity: Keep the container tightly closed.[3][4]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4] Some related compounds recommend refrigeration.[3]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Solid Waste: Unused this compound and any grossly contaminated disposable labware (e.g., weigh boats, gloves, paper towels) should be collected in a dedicated, labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste streams.
Step 2: Waste Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Harmful).
-
Closure: Keep waste containers securely closed when not in use.
Step 3: Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste.
-
EHS Contact: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. Do not pour any this compound waste down the drain.
Experimental Workflow Diagram
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
